3-Ethyl-2-methylpyridine
Description
The exact mass of the compound this compound is 121.089149355 g/mol and the complexity rating of the compound is 80.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-59-2, 27987-10-6 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, ethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PICOLINE, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 3-Ethyl-2-methylpyridine for Scientific Professionals
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. As a member of the pyridine family, it is an aromatic heterocyclic compound whose core structure is a foundational element in numerous biologically active molecules, including vitamins and pharmaceuticals.[1][2] Its specific arrangement of ethyl and methyl groups on the pyridine ring imparts distinct physical and chemical properties, making it a versatile precursor for creating more complex molecular architectures. This guide provides an in-depth overview of this compound, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of its properties, synthesis, and handling for laboratory and industrial applications.
Core Compound Identification
Precise identification is critical in research and development. This compound is cataloged under several identifiers, with CAS Number 27987-10-6 being a primary reference point.[3][4][5]
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 27987-10-6 | [3][4][7] |
| Alternate CAS | 14159-59-2 | [6] |
| Molecular Formula | C₈H₁₁N | [4][6] |
| Molecular Weight | 121.18 g/mol | [4][6] |
| Canonical SMILES | CCC1=C(N=CC=C1)C | [6] |
| InChIKey | ZZKDGABMFBCSRP-UHFFFAOYSA-N | [6] |
Physicochemical and Spectroscopic Properties
Understanding the physical properties of a compound is paramount for designing experiments, purification protocols, and safe handling procedures. The properties of this compound are summarized below. Its limited solubility in water is attributed to its hydrophobic ethyl and methyl side chains, while it is generally more soluble in polar organic solvents like alcohols.[8]
| Property | Value | Source(s) |
| Boiling Point | 178.6 °C at 760 mmHg | [4][7] |
| Density | 0.919 g/cm³ | [4][7] |
| Flash Point | 58.2 °C | [4] |
| Refractive Index | 1.499 | [4] |
| Polar Surface Area (PSA) | 12.9 Ų | [4][6] |
| XLogP3 | 1.952 | [4] |
Synthesis and Reactivity
General Synthesis Pathway
Substituted pyridines like this compound are commonly synthesized via condensation reactions. A prevalent industrial method involves reacting aldehydes or ketones with ammonia over a catalyst at elevated temperature and pressure.[9] This approach, a variation of the Chichibabin pyridine synthesis, efficiently constructs the pyridine ring from simple, acyclic precursors.
The synthesis of this compound would conceptually involve the reaction of precursors that can provide the necessary carbon skeleton and nitrogen atom, such as a combination of propanal, acetaldehyde, and ammonia.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is governed by the pyridine ring and its alkyl substituents.
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Pyridine Ring: The nitrogen atom has a lone pair of electrons, making the compound basic and nucleophilic. It can react with acids to form pyridinium salts.
-
Alkyl Side-Chains: The ethyl and methyl groups can undergo oxidation. The oxidation of the methyl group, in particular, is a key reaction for producing valuable derivatives. For example, the oxidation of related alkylpyridines is a primary industrial route to produce pyridinecarboxylic acids, such as nicotinic acid (Vitamin B3).[9][10]
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] this compound serves as a crucial starting material in this domain.
-
Precursor to Nicotinic Acid (Vitamin B3): The most significant application of alkylpyridines is in the synthesis of nicotinic acid and its amide, nicotinamide.[10][11] These compounds are essential human nutrients (Vitamin B3) involved in the biosynthesis of coenzymes NAD and NADP, which are vital for metabolism and DNA repair.[10] The industrial synthesis often involves the oxidation of an alkylpyridine.
-
Building Block in Organic Synthesis: It is used as a foundational building block for synthesizing more complex molecules.[8] Its derivatives are explored in the development of agrochemicals, pharmaceuticals, and dyes.[8] The pyridine nucleus is a key component in drugs for various therapeutic areas, including tuberculosis treatment (e.g., isoniazid).[1]
Safety, Handling, and Storage
While a specific, comprehensive safety dataset for this compound is limited, data from analogous substituted pyridines provide a strong basis for safe handling protocols.[3] Related compounds like 5-ethyl-2-methylpyridine and 3-methylpyridine are classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[12][13]
Hazard Summary (Based on Analogs)
-
Flammability: Combustible liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[14]
-
Toxicity: Harmful if swallowed and can be toxic if inhaled or absorbed through the skin.[12]
-
Corrosivity: May cause severe skin burns and serious eye damage.[12]
-
Incompatible Materials: Strong acids, acid chlorides, and strong bases.[12]
Recommended Handling Protocol
-
Engineering Controls: Handle the product only within a certified chemical fume hood or a closed system with appropriate exhaust ventilation to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.
-
Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[3]
-
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12] Keep containers tightly closed and away from incompatible substances.[12][13]
-
Spill Management: In case of a spill, evacuate the area. Remove all sources of ignition.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the product to enter drains.
Experimental Protocol: Oxidation to Pyridine-2,3-dicarboxylic acid
This protocol describes a conceptual laboratory-scale oxidation of this compound, a key step towards synthesizing nicotinic acid derivatives. The reaction oxidizes both alkyl side chains.
Objective: To synthesize pyridine-2,3-dicarboxylic acid via oxidation of this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 200 mL of distilled water.
-
Addition of Reactant: Add 12.1 g (0.1 mol) of this compound to the flask. Stir the mixture to create a suspension.
-
Oxidant Addition: While stirring vigorously, slowly and portion-wise add 47.4 g (0.3 mol) of potassium permanganate. Causality Note: The addition must be slow to control the exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality Note: The elevated temperature is necessary to drive the oxidation of the stable alkyl groups to completion.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH reaches approximately 3-4. Causality Note: The dicarboxylic acid product is soluble as its carboxylate salt in basic solution and precipitates upon acidification.
-
Isolation and Drying: A white precipitate of pyridine-2,3-dicarboxylic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point determination and NMR spectroscopy.
Conclusion
This compound stands as a compound of significant utility in synthetic chemistry. Its straightforward synthesis from basic precursors and its role as a key intermediate for high-value chemicals, most notably nicotinic acid, underscore its importance. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its potential as a versatile molecular building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 27987-10-6 [chemicalbook.com]
- 6. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
3-Ethyl-2-methylpyridine molecular weight and formula
An In-Depth Technical Guide to 3-Ethyl-2-methylpyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and critical applications, with an emphasis on the causal relationships that inform laboratory practice.
Core Molecular Identity
This compound is a substituted pyridine derivative, a heterocyclic aromatic organic compound. Its foundational identity is defined by its molecular formula and weight, which are the starting points for all stoichiometric and analytical considerations.
The structure consists of a pyridine ring substituted with a methyl group at position 2 and an ethyl group at position 3. This specific arrangement of alkyl groups influences its steric and electronic properties, impacting its reactivity and potential applications as a chemical intermediate.
Caption: Chemical structure of this compound.
Table 1: Fundamental Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N | [1][2][3] |
| Molecular Weight | 121.18 g/mol | [1] |
| Exact Mass | 121.089149355 Da | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14159-59-2 | [1] |
| Canonical SMILES | CCC1=C(N=CC=C1)C |[1] |
Physicochemical and Spectroscopic Data
The physical properties of this compound are critical for its handling, purification, and use in reactions. For instance, its boiling point dictates the conditions required for distillation, while its density is essential for accurate measurements by volume.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.919 g/cm³ | [2][3] |
| Boiling Point | 178.6 °C at 760 mmHg | [2][3] |
| Flash Point | 58.2 °C | [2][3] |
| Vapor Pressure | 1.33 mmHg at 25°C | [2] |
| XLogP3 | 2.0 | [2] |
| Refractive Index | 1.499 |[3] |
Spectroscopic data provides the empirical basis for structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for verifying the identity and purity of the compound.[1]
Synthesis Pathways and Chemical Reactivity
Substituted pyridines like this compound are commonly synthesized via condensation reactions. One of the most established methods is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, or their equivalents with ammonia.[4] Specifically, 5-ethyl-2-methylpyridine, a structural isomer, is produced industrially by the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[5] A similar logic applies to other isomers.
The choice of reactants and catalysts is crucial; it dictates the substitution pattern on the final pyridine ring. The reaction is typically performed under heat and pressure, driving the cyclization and dehydration steps that lead to the aromatic pyridine core.
Caption: Generalized pathway for pyridine synthesis.
In terms of reactivity, the alkyl side chains of this compound are susceptible to oxidation. This reaction is of significant industrial importance, as the oxidation of related compounds like 5-ethyl-2-methylpyridine is a key step in the synthesis of nicotinic acid (Vitamin B3).[5][6] The pyridine ring itself is relatively resistant to oxidation but can undergo electrophilic substitution, although it is less reactive than benzene.
Analytical Workflow: Molecular Weight and Purity Determination
Confirming the molecular weight and purity of this compound is a prerequisite for its use in any research or development setting. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, providing both separation from impurities and precise mass determination.
Standard Operating Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the characterization of this compound. The causality is clear: chromatographic separation ensures that the mass spectrum obtained is of a pure compound, allowing for unambiguous identification.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) of the this compound sample in a high-volatility solvent such as dichloromethane or hexane. The choice of solvent is critical to ensure complete volatilization in the GC inlet without interfering with the analysis.
-
-
Instrument Setup (Typical Parameters):
-
GC:
-
Inlet Temperature: 250°C (ensures rapid vaporization).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min. This temperature gradient allows for the separation of components based on their boiling points and column interactions.
-
-
MS:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 200. This range comfortably includes the molecular ion and expected fragments.
-
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC inlet.
-
The compound travels through the capillary column, separating from any impurities. The time it takes to elute is its retention time.
-
-
Data Interpretation:
-
The primary peak in the chromatogram corresponds to this compound.
-
The mass spectrum for this peak should show a molecular ion (M⁺) peak at m/z = 121, confirming its molecular weight.[7]
-
The fragmentation pattern serves as a fingerprint for structural confirmation.
-
Caption: Workflow for molecular weight confirmation using GC-MS.
Role in Pharmaceutical and Chemical Synthesis
This compound and its isomers are valuable building blocks in organic synthesis. Their primary application lies in their use as precursors to more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8]
The most prominent application is the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide .[6] These compounds are essential human nutrients and are also used to treat hyperlipidemia.[6] The industrial synthesis often involves the oxidation of an alkylpyridine, such as 5-ethyl-2-methylpyridine.[5][6]
Caption: Synthetic role as a precursor to Nicotinic Acid.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for safety. The information is derived from Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. In case of insufficient ventilation, a full-face respirator should be used.[9][10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[10][11] Grounding of containers is necessary to prevent static discharge.[11][12]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and store separately from incompatible materials such as strong oxidants and acids.[10][13]
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][13] Wear self-contained breathing apparatus if necessary.[10]
-
Spill Response: Absorb spills with inert material (e.g., sand, vermiculite) and collect in suitable, closed containers for disposal.[10] Prevent entry into drains and waterways.[10][12]
Conclusion
This compound is a well-defined chemical entity whose utility is firmly established by its molecular formula (C₈H₁₁N) and molecular weight (121.18 g/mol ). Its significance extends beyond these fundamental numbers; it serves as a crucial intermediate in the synthesis of valuable compounds, most notably nicotinic acid. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and industrial applications.
References
- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ICSC 0802 - 3-METHYLPYRIDINE [chemicalsafety.ilo.org]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Ethyl-2-methylpyridine
This guide provides a comprehensive analysis of the spectroscopic data for 3-Ethyl-2-methylpyridine (CAS No: 14159-59-2), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and application in further research and development. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 3-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. The molecular structure is as follows:
An In-depth Technical Guide to the Discovery and History of 3-Ethyl-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Ethyl-2-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry of alkylpyridines, with a particular focus on the historical context of their synthesis. We will explore the seminal Chichibabin pyridine synthesis, the primary route to this class of compounds, and discuss the physicochemical properties and applications of this compound, drawing comparisons with its more industrially prominent isomer, 5-Ethyl-2-methylpyridine.
Introduction: The Dawn of Pyridine Chemistry
The pyridine ring, a heterocyclic aromatic organic compound, is a cornerstone of medicinal and industrial chemistry. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The exploration of substituted pyridines began in earnest in the late 19th and early 20th centuries, with chemists seeking to understand and harness the reactivity of this fundamental scaffold.
Early work on pyridine derivatives was often characterized by harsh reaction conditions and low yields. A significant breakthrough came in 1924 when Aleksei Chichibabin reported a versatile method for synthesizing pyridine rings.[1][2] This reaction, now known as the Chichibabin pyridine synthesis, revolutionized the accessibility of a wide range of alkyl-substituted pyridines and remains a fundamental process in their production today.[1][2]
The Chichibabin Pyridine Synthesis: A Gateway to Alkylpyridines
The Chichibabin pyridine synthesis is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds reacting with ammonia or its derivatives.[1][2] The general form of the reaction allows for the formation of various substituted pyridines, with the substitution pattern on the resulting ring being dictated by the choice of the starting carbonyl compounds.
The mechanism of the Chichibabin synthesis is a cascade of well-established organic reactions, including imine formation, aldol condensation, and Michael addition, culminating in the cyclization and aromatization to the pyridine ring. While groundbreaking, the original Chichibabin synthesis often suffered from low yields, typically not exceeding 20%, and the formation of numerous byproducts, which necessitated laborious purification procedures.[2]
Over the decades, significant efforts have been made to optimize the Chichibabin synthesis. Modern industrial processes often employ gas-phase reactions over solid-acid catalysts, such as alumina or silica, at high temperatures (350–500 °C).[1][3] These modifications have substantially improved both the yield and selectivity of the reaction, making the production of various alkylpyridines economically viable.[1]
Caption: General schematic of the Chichibabin Pyridine Synthesis.
This compound: Synthesis and Physicochemical Profile
While the Chichibabin synthesis provides a general route to alkylpyridines, the specific first synthesis of this compound is not prominently documented in the historical literature. Its discovery is intrinsically linked to the broader exploration of the Chichibabin reaction and the systematic investigation of various aldehyde and ketone combinations.
The synthesis of this compound via the Chichibabin methodology would theoretically involve the condensation of propanal and acetaldehyde with ammonia. The reaction would proceed through a series of intermediates to form the desired substituted pyridine ring.
Caption: Conceptual synthetic route to this compound.
Physicochemical Properties
This compound is a substituted pyridine with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| CAS Number | 14159-59-2 | [4] |
| Appearance | Data not readily available; likely a liquid at room temperature | |
| Boiling Point | 178.6 °C at 760 mmHg (Predicted) | |
| Density | 0.919 g/cm³ (Predicted) | |
| Solubility | Expected to have some solubility in organic solvents |
Note: Some physical properties are predicted as extensive experimental data is not widely published.
Spectroscopic Data
Modern spectroscopic techniques are essential for the unambiguous identification of this compound. Key spectral data are available in public databases.[4][5]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic chemical shifts for the eight carbon atoms in the molecule, allowing for structural elucidation.[5]
-
Mass Spectrometry (GC-MS): Gas chromatography coupled with mass spectrometry is a powerful tool for identifying this compound in complex mixtures and confirming its molecular weight.[4]
A Tale of Two Isomers: this compound vs. 5-Ethyl-2-methylpyridine
In the landscape of alkylpyridines, this compound is often overshadowed by its isomer, 5-Ethyl-2-methylpyridine. This disparity is primarily due to the significant industrial application of the latter.
5-Ethyl-2-methylpyridine is a crucial intermediate in the large-scale synthesis of nicotinic acid (niacin or Vitamin B3).[6][7] The industrial production of 5-Ethyl-2-methylpyridine is achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[6] The subsequent oxidation of 5-Ethyl-2-methylpyridine yields nicotinic acid, a vital nutrient and pharmaceutical agent.[6][7]
This direct and economically important pathway to a vitamin has led to extensive research and process optimization for the synthesis of 5-Ethyl-2-methylpyridine, while this compound has remained a compound of more academic interest with less documented industrial significance.
Applications and Future Perspectives
The documented applications of this compound are not as extensive as those of other pyridine derivatives. However, as a substituted pyridine, it holds potential as a building block in organic synthesis. Its utility may lie in the synthesis of more complex molecules where this specific substitution pattern is required.
For professionals in drug development, substituted pyridines are privileged structures due to their ability to form hydrogen bonds and participate in various biological interactions. While there are no major drugs currently based on a this compound core, the exploration of novel chemical space is a constant endeavor in the pharmaceutical industry. The unique electronic and steric properties imparted by the 2-methyl and 3-ethyl groups could be exploited in the design of new bioactive compounds.
Further research into the reactivity and potential applications of this compound could unveil new opportunities in areas such as:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents.
-
Materials Science: As a ligand for the formation of metal complexes with interesting catalytic or photophysical properties.
-
Agrochemicals: As a precursor for new pesticides or herbicides.
Conclusion
The history of this compound is intrinsically woven into the broader narrative of pyridine chemistry, dominated by the influential Chichibabin synthesis. While it has not achieved the industrial prominence of its isomer, 5-Ethyl-2-methylpyridine, it remains a compound of interest for its potential as a synthetic building block. A thorough understanding of its synthesis, properties, and the historical context of its discovery provides valuable insights for researchers and scientists working at the forefront of chemical innovation. The continued exploration of such fundamental chemical entities is crucial for the advancement of drug discovery and materials science.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chichibabin pyridine synthesis [a.osmarks.net]
- 3. wikiwand.com [wikiwand.com]
- 4. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations for 3-Ethyl-2-methylpyridine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Ethyl-2-methylpyridine. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] A detailed understanding of their molecular characteristics is paramount for rational drug design and development.[3][4] This whitepaper outlines a robust computational workflow using Density Functional Theory (DFT), offering researchers and drug development professionals a practical framework for in-silico analysis. We will delve into the theoretical underpinnings of the chosen computational methods, provide step-by-step protocols for calculation, and demonstrate the interpretation of key results, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP).
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in pharmaceutical research. The pyridine scaffold is a common feature in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][3] Computational chemistry provides a powerful lens to investigate the intrinsic properties of such molecules at an atomic level, offering insights that can accelerate the drug discovery process.[5] By employing quantum chemical calculations, we can predict a molecule's three-dimensional structure, stability, reactivity, and potential interaction sites, all of which are critical parameters in the design of novel therapeutics.[4][6]
This guide will focus on the application of Density Functional Theory (DFT), a widely-used quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules.[6][7] We will explore how DFT calculations can be leveraged to obtain a detailed understanding of the physicochemical properties of this compound, thereby informing its potential as a lead compound in drug development.
Theoretical Framework and Computational Methodology
The accuracy and reliability of quantum chemical calculations are fundamentally dependent on the chosen theoretical method and basis set.[8][9] For the analysis of this compound, we advocate for the use of Density Functional Theory (DFT) with the B3LYP hybrid functional and a split-valence Pople-style basis set, such as 6-311++G(d,p).[10][11]
2.1. Density Functional Theory (DFT): A Primer
DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing accurate results for a wide range of chemical systems.[12]
2.2. The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The 6-311++G(d,p) basis set is a versatile choice for organic molecules.[15] The "6-311" indicates a split-valence triple-zeta basis set, providing a flexible description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the electron distribution in chemical bonds.[14]
Step-by-Step Computational Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[16][17]
-
Molecule Building and Initial Geometry: Construct the 3D structure of this compound using a molecular builder. The initial coordinates can be obtained from databases like PubChem.[18]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.[7][8] The optimization should be carried out using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is essential.[19][20] This serves two primary purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[20]
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum, which can be compared with experimental data for validation.[21]
-
-
Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations can be performed to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.[22][23]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions.[1][24]
-
-
Thermochemical Analysis: Frequency calculations also provide valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for understanding the thermodynamics of chemical reactions.[25][26]
Results and In-Depth Analysis
This section presents the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.
Optimized Molecular Geometry
The geometry optimization reveals the key structural parameters of this compound. The pyridine ring is expected to be planar, a characteristic of aromatic systems.[27] The bond lengths and angles of the ethyl and methyl substituents will be consistent with sp3 and sp2 hybridization.
| Parameter | Expected Value (Å or °) |
| C-N bond lengths (ring) | ~1.34 Å |
| C-C bond lengths (ring) | ~1.39 Å |
| C-C bond length (ethyl) | ~1.53 Å |
| C-H bond lengths | ~1.09 Å |
| C-N-C bond angle (ring) | ~117° |
| C-C-C bond angles (ring) | ~120° |
| H-C-H bond angles | ~109.5° |
Vibrational Analysis: The Molecular Fingerprint
Vibrational analysis provides a theoretical infrared (IR) spectrum, where each absorption peak corresponds to a specific molecular motion (stretching, bending, etc.).[19] This "molecular fingerprint" is invaluable for compound identification and characterization.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the ethyl and methyl groups. |
| C=N, C=C stretching (ring) | 1400 - 1600 | Stretching vibrations of the aromatic ring. |
| C-H bending | 1350 - 1480 | Bending motions of the C-H bonds. |
| Ring breathing | ~1000 | In-plane expansion and contraction of the pyridine ring. |
It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental values.[21] Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[11]
Electronic Properties: Unveiling Reactivity
The electronic properties of this compound dictate its reactivity and intermolecular interactions.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Expected Value (eV) |
| HOMO Energy | Negative value |
| LUMO Energy | Negative or slightly positive value |
| HOMO-LUMO Gap | Positive value |
The MEP map provides a visual representation of the charge distribution on the molecular surface.[24] Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.[28] For this compound, the nitrogen atom's lone pair will create a region of significant negative potential, making it a primary site for protonation and hydrogen bonding.[27]
Thermochemical Data
Thermochemical parameters are essential for understanding the stability and reactivity of a molecule under different conditions.[25][29] These values are derived from the vibrational analysis.[26]
| Parameter | Expected Value (Hartree/Particle or kcal/mol) |
| Zero-Point Vibrational Energy (ZPVE) | Positive value |
| Thermal correction to Enthalpy | Positive value |
| Thermal correction to Gibbs Free Energy | Positive value |
These values can be used to calculate reaction enthalpies and free energies, providing insights into the thermodynamic feasibility of chemical processes involving this compound.[25]
Visualizing the Computational Workflow and Key Concepts
Visual aids are crucial for understanding complex computational processes and theoretical concepts.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A diagram illustrating the concept of the HOMO-LUMO energy gap and its significance in determining molecular properties.
Conclusion and Future Directions
Quantum chemical calculations, particularly using DFT, provide a robust and insightful framework for the detailed characterization of molecules like this compound. The computational protocols and analyses presented in this guide offer a solid foundation for researchers and drug development professionals to predict and understand the structural, electronic, and spectroscopic properties of pyridine derivatives. This in-silico approach can significantly streamline the early stages of drug discovery by enabling the rational design of molecules with desired properties and providing a deeper understanding of their potential biological activity. Future work could involve extending these calculations to explore intermolecular interactions with biological targets through methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, further bridging the gap between theoretical chemistry and practical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. steeronresearch.com [steeronresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 20. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 21. researchgate.net [researchgate.net]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. joaquinbarroso.com [joaquinbarroso.com]
- 26. gaussian.com [gaussian.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]
- 29. gaussian.com [gaussian.com]
An In-depth Technical Guide to the Solubility of 3-Ethyl-2-methylpyridine in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in synthesis, formulation, and other applications. The guide covers the fundamental physicochemical properties of this compound that dictate its solubility, the theoretical principles of solvent-solute interactions, and a qualitative and comparative solubility profile in various organic solvents. Recognizing the scarcity of published quantitative data, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to provide both theoretical understanding and practical, actionable methodologies.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₁₁N.[1] As a member of the pyridine family, it is an aromatic heterocyclic compound that serves as a valuable building block in organic synthesis.[2] Its derivatives are utilized in the development of agrochemicals, dyes, and critically, as intermediates in the synthesis of pharmaceutical compounds.[2]
Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). A thorough knowledge of its behavior in different organic solvents allows for process optimization, improved reaction yields, and the development of stable, effective formulations.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key characteristics are:
-
Molecular Structure: The molecule consists of a pyridine ring, which is aromatic, with a nitrogen atom replacing one carbon-hydrogen unit of a benzene ring. This ring is substituted with a methyl group at position 2 and an ethyl group at position 3.
-
Polarity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is more electronegative than carbon, inducing a dipole moment and making the molecule polar.[2] This inherent polarity is the primary driver for its interaction with polar solvents.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. This capability allows for favorable interactions with protic solvents (e.g., alcohols) that can act as hydrogen bond donors.
-
Hydrophobic Character: The presence of the ethyl and methyl side chains introduces a nonpolar, hydrophobic character to the molecule.[2] This alkyl character contributes to its solubility in less polar organic solvents and limits its solubility in highly polar solvents like water.
-
Molecular Weight: The molecular weight of this compound is 121.18 g/mol .[1]
The interplay between the polar pyridine head and the nonpolar alkyl side chains results in a molecule with moderate polarity, capable of dissolving in a range of organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Solvents: Polar solvents, such as alcohols (e.g., ethanol, methanol) and acetone, will readily engage with the polar pyridine ring of this compound through dipole-dipole interactions. Protic polar solvents can also form hydrogen bonds with the nitrogen atom, further enhancing solubility.[2]
-
Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces (London dispersion forces). The ethyl and methyl groups on the this compound ring will have favorable interactions with these solvents.
-
Balance of Forces: The overall solubility in a given solvent is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, its solubility is expected to be highest in moderately polar to polar organic solvents where both its polar and nonpolar moieties can be effectively solvated.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data (e.g., g/100 mL at a specific temperature) for this compound is not widely published, a profile can be constructed based on its physicochemical properties and data from closely related isomers. The following table summarizes the expected solubility and provides comparative data for similar compounds.
| Solvent | Polarity Type | Expected Solubility of this compound | Comparative Data for Related Isomers |
| Methanol | Polar Protic | High | 5-Ethyl-2-pyridine-ethanol is miscible with Methanol.[5] |
| Ethanol | Polar Protic | High | 5-Ethyl-2-methylpyridine is soluble in ethanol; 3-Ethylpyridine is freely soluble.[6][7] |
| Acetone | Polar Aprotic | High | 5-Ethyl-2-methylpyridine is very soluble in acetone.[7] |
| Dichloromethane | Polar Aprotic | High | 5-Ethyl-2-pyridine-ethanol is freely soluble in Dichloromethane.[5] |
| Toluene | Nonpolar | Moderate | General principle: The alkyl groups favor solubility in aromatic hydrocarbons. |
| Diethyl Ether | Slightly Polar | Moderate to High | 3-Ethylpyridine is freely soluble in diethyl ether.[6] |
| Hexane | Nonpolar | Low to Moderate | The hydrophobic alkyl chains promote some solubility, but the polar ring limits it. |
| Water | Highly Polar Protic | Limited / Low | The hydrophobic side chains limit solubility.[2] Isomer 5-Ethyl-2-methylpyridine has a reported solubility of 1.2 g/100 mL.[8] |
Disclaimer: The "Expected Solubility" is a qualitative prediction based on chemical principles. The comparative data is for isomeric or structurally similar compounds and should be used as an indicator, not an absolute value for this compound.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted standard for this purpose. This protocol is designed to be a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer or thermocouple
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of calibration standards by dissolving known masses of this compound in the chosen solvent. A minimum of five concentration levels is recommended to establish a linear calibration curve.
-
Causality Explanation: A precise calibration curve is critical for accurately converting the analytical signal (e.g., peak area from chromatography) of the saturated solution into a concentration value.
-
-
Sample Preparation (in Triplicate):
-
Add an excess amount of this compound to a vial. "Excess" means adding enough solid or liquid solute so that a portion will visibly remain undissolved after equilibrium is reached.
-
Accurately record the mass of the solvent added to the vial.
-
Causality Explanation: Starting with excess solute ensures that the solution becomes fully saturated. Running samples in triplicate provides statistical confidence in the final result and helps identify any experimental outliers.
-
-
Equilibration:
-
Secure the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
-
Causality Explanation: Solubility is an equilibrium property. Insufficient agitation or time will result in an undersaturated solution and an erroneously low solubility value. Temperature control is critical as solubility is highly temperature-dependent.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solute settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could cause precipitation.
-
Causality Explanation: It is crucial to analyze only the dissolved solute. Filtration removes any suspended microparticles of the undissolved solute, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.
-
Causality Explanation: Diluting the sample into the linear range of the instrument is a fundamental requirement for accurate analytical quantification.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.
-
Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.
-
Calculate the mean and standard deviation from the triplicate results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
This compound is a moderately polar compound whose solubility is governed by the balance between its polar pyridine ring and its nonpolar alkyl substituents. It exhibits favorable solubility in a range of polar organic solvents like alcohols and acetone, with moderate solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for generating high-quality, quantitative data. This foundational knowledge is essential for scientists to effectively utilize this compound in research and development, ensuring optimized reaction conditions and successful product formulation.
References
- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. 5-Ethyl-Pyridine-2-Ethanol Manufacturers, SDS [mubychem.com]
- 6. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]
- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 3-Ethyl-2-methylpyridine as a Versatile Ligand in Homogeneous Catalysis
Introduction: The Untapped Potential of a Substituted Pyridine Ligand
In the vast landscape of ligand design for homogeneous catalysis, substituted pyridines represent a cornerstone class of molecules. Their ready availability, tunable electronic and steric properties, and robust coordination to a variety of transition metals make them indispensable tools for the modern chemist. This application note delves into the specific utility of 3-Ethyl-2-methylpyridine, a readily available, yet often overlooked, pyridine derivative.
This compound possesses a unique combination of steric and electronic features. The methyl group at the 2-position and the ethyl group at the 3-position create a specific steric environment around the coordinating nitrogen atom. This steric hindrance can be advantageous in promoting reductive elimination, preventing catalyst deactivation pathways, and influencing the regioselectivity and stereoselectivity of catalytic transformations. Electronically, the alkyl substituents are weakly electron-donating, which can modulate the electron density at the metal center, thereby influencing its catalytic activity.
These inherent properties suggest the potential of this compound as a valuable ligand in a range of catalytic reactions, including but not limited to, cross-coupling and hydrogenation reactions. This guide provides a detailed exploration of its application, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
I. Ligand Properties and Coordination Chemistry
The efficacy of a ligand in a catalytic cycle is intrinsically linked to its structural and electronic characteristics. For this compound, the following attributes are paramount:
-
Steric Influence: The 2-methyl and 3-ethyl groups create a defined steric pocket around the metal center. This bulk can be instrumental in:
-
Promoting Reductive Elimination: By creating steric pressure, the ligand can facilitate the final bond-forming step in many cross-coupling cycles, leading to faster turnover.
-
Stabilizing Monometallic Species: The steric hindrance can disfavor the formation of inactive dimeric or oligomeric catalyst species.
-
Influencing Selectivity: The defined spatial arrangement can influence which substrate or which face of a prochiral substrate preferentially binds to the catalyst, thereby controlling regioselectivity and enantioselectivity.
-
-
Electronic Effects: The alkyl groups are weak σ-donors, which can:
-
Increase Electron Density at the Metal: This can enhance the rate of oxidative addition of electrophiles to the metal center, a key step in many catalytic cycles.
-
Modulate Redox Potentials: The electron-donating nature of the ligand can influence the redox potentials of the metal catalyst, which is critical for reactions involving changes in the metal's oxidation state.
-
The interplay of these steric and electronic factors is crucial for catalyst performance, and understanding them allows for the rational design of experiments.[1][2]
II. Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The choice of ligand is critical for achieving high yields, broad substrate scope, and mild reaction conditions. While phosphine ligands have been dominant, N-heterocyclic ligands like this compound offer a cost-effective and air-stable alternative.
A. Suzuki-Miyaura Coupling: A Protocol
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following protocol is a general guideline for the use of this compound as a ligand in this reaction.
Reaction:
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
Arylboronic acid or ester (Ar'-B(OR)₂) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (10:1, 5 mL)
-
Schlenk tube or microwave vial
-
Stir bar
Protocol:
-
Vessel Preparation: To a clean, dry Schlenk tube or microwave vial containing a stir bar, add the aryl halide (1.0 mmol), arylboronic acid or ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and this compound (0.08 mmol) in 1 mL of the toluene/water solvent mixture. This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Setup: Add the catalyst/ligand solution to the reaction vessel.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three cycles of vacuum-backfill with an inert gas. This is crucial to prevent oxidation of the palladium catalyst.
-
Heating and Monitoring: Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][4][5][6]
Causality Behind Choices:
-
Ligand-to-Metal Ratio: A 4:1 ligand-to-metal ratio is often a good starting point to ensure the formation of a stable and active catalytic species.
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings. Its choice depends on the specific substrates and their sensitivity.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, facilitating the transfer of the boronic acid from the aqueous to the organic phase.
B. Visualizing the Catalytic Cycle
References
- 1. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: 3-Ethyl-2-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Role of 3-Ethyl-2-methylpyridine
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a cornerstone of drug design. Within the vast family of pyridine derivatives, alkyl-substituted pyridines like this compound (CAS 14159-59-2) represent versatile, yet underexplored, building blocks for generating novel molecular architectures.
While its isomer, 5-ethyl-2-methylpyridine, is a well-established industrial precursor for the synthesis of Vitamin B3 (nicotinic acid), the direct application of this compound in large-scale pharmaceutical manufacturing is less documented.[2][3] However, its true value lies in its potential as a starting material for the synthesis of novel analogs of existing drugs and for the generation of diverse compound libraries in the drug discovery phase. The specific arrangement of the ethyl and methyl groups offers unique steric and electronic properties, providing chemists with a distinct tool for structure-activity relationship (SAR) studies.
This guide will explore the synthetic utility of substituted pyridines by focusing on established protocols for major pharmaceuticals, demonstrating how a building block like this compound can be conceptually and practically integrated into such synthetic workflows.
Compound Profile: this compound [4][5]
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| CAS Number | 14159-59-2 |
| Appearance | Liquid |
| Boiling Point | ~175-178 °C |
| SMILES | CCC1=C(N=CC=C1)C |
Case Study: Synthesis of Etoricoxib (Arcoxia®) - A Workflow for Pyridine Ring Construction
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[6][7] Its chemical structure, 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine, features a central bipyridine core. The synthesis of this core provides a powerful illustration of how substituted pyridines are employed to construct complex pharmaceutical agents. While commercial syntheses of Etoricoxib utilize a 2-methyl-5-substituted pyridine fragment, the fundamental reaction strategy is directly applicable to analogs derived from this compound.
The key transformation is the construction of the second pyridine ring through a condensation reaction, a strategy that highlights the versatility of pyridine-based ketones as synthons.
Caption: General synthetic workflow for Etoricoxib.
The construction of the pyridine ring via annulation of a ketosulfone or ketosulfide with a three-carbon electrophile (like a vinamidinium salt or 2-chloromalonaldehyde) is a highly efficient method for creating polysubstituted pyridines.[7][8] Using ammonium acetate as the nitrogen source, this reaction builds the heterocyclic core of the drug in a single, convergent step. This approach is more modular and often higher yielding than attempting to build the substituents onto a pre-formed bipyridine skeleton.
Detailed Protocol: Synthesis of a Bipyridine Precursor for Etoricoxib
This protocol details the critical condensation step to form the bipyridine core, adapted from established industrial processes. It serves as a template for researchers looking to synthesize novel analogs using different substituted pyridyl ketones, such as those derivable from this compound.
Objective: To synthesize 5-chloro-3-(4-(methylthiophenyl))-6'-methyl-[2,3']bipyridine via condensation.
Materials & Reagents:
-
1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Ketone Precursor)
-
2-chloromalonaldehyde or 2-chloro-3-acetoxyacrolein (Three-carbon electrophile)
-
Ammonium Acetate (NH₄OAc)
-
Propionic Acid or Acetic Acid (Solvent and catalyst)
-
Ethyl Acetate (EtOAc)
-
10% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Activated Charcoal
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone precursor (1.0 eq), ammonium acetate (9-10 eq), and propionic acid (7-8 volumes).
-
Causality Note: Propionic acid serves as a high-boiling, acidic solvent that facilitates the condensation. The large excess of ammonium acetate acts as both the nitrogen source for the new pyridine ring and a buffer.
-
-
Addition of Electrophile: Add 2-chloromalonaldehyde (approx. 3.0 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to 130 °C and stir vigorously for 16-20 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up & Neutralization: a. Cool the mixture to room temperature. Reduce the volume of propionic acid by distillation under reduced pressure. b. Carefully basify the remaining residue with 10% NaOH solution until the pH is > 9. Perform this step in an ice bath as the neutralization is exothermic.
-
Trustworthiness Note: Complete neutralization is critical to ensure the basic bipyridine product is in its free base form, allowing for efficient extraction into an organic solvent.
-
-
Extraction: a. Transfer the basified mixture to a separatory funnel and extract three times with ethyl acetate. b. Combine the organic layers.
-
Purification: a. Treat the combined organic solution with activated charcoal to remove colored impurities. b. Filter the solution and dry the filtrate over anhydrous sodium sulfate. c. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The resulting solid, 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine, can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane or an ethanol/water mixture).
Case Study: Synthesis of Perampanel (Fycompa®) - Leveraging Pyridine Intermediates
Perampanel is a first-in-class, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[9] Its synthesis provides another example of how functionalized pyridines are central to the construction of complex APIs. Several routes to Perampanel exist, many of which involve the coupling of a pre-functionalized pyridine or pyridinone ring with a cyanophenylboronic acid derivative.[10]
Caption: Key Suzuki coupling step in a common Perampanel synthesis.
The synthesis of Perampanel showcases the power of palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, in modern pharmaceutical synthesis.[10] This approach allows for the direct and selective formation of a carbon-carbon bond between two complex fragments (the bipyridinone and the benzonitrile). The choice of a bromo-substituted pyridine derivative is strategic, as aryl bromides are excellent coupling partners in Suzuki reactions, offering a good balance of reactivity and stability. A building block like this compound could be halogenated and carried through a similar sequence to produce novel Perampanel analogs for SAR exploration.
Future Outlook: The Potential of this compound
The true potential of this compound lies not in replicating existing syntheses, but in enabling the discovery of new chemical entities. Its specific substitution pattern allows for several strategic functionalizations:
-
Oxidation of Side Chains: The ethyl or methyl groups can be selectively oxidized to aldehydes, ketones, or carboxylic acids, providing handles for further elaboration into amides, esters, or for use in condensation reactions.
-
Ring Metalation & Cross-Coupling: Directed ortho-metalation or halogen-metal exchange can be used to introduce substituents at specific positions on the pyridine ring, enabling access to novel analogs via cross-coupling chemistry.[11]
-
Scaffold Hopping: By serving as a starting point for novel heterocyclic scaffolds, it can be used to generate compounds with entirely new pharmacological profiles.
By applying the robust and well-understood synthetic methodologies outlined in this guide, researchers can effectively leverage this compound as a valuable building block in the rational design and synthesis of next-generation pharmaceuticals.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 8. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 3-Ethyl-2-methylpyridine in the Synthesis of Imidazolinone Herbicides: A Detailed Guide for Agrochemical Development
Introduction: 3-Ethyl-2-methylpyridine as a Cornerstone in Modern Herbicide Manufacturing
This compound, also known as 5-ethyl-2-picoline, is a critical heterocyclic intermediate in the agrochemical industry.[1] Its stable yet reactive structure makes it an ideal starting material for the synthesis of a range of crop protection agents.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of imidazolinone herbicides, a class of potent, broad-spectrum weed control agents.[2] Imidazolinone herbicides function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.[3] This mode of action provides excellent herbicidal efficacy with low toxicity to mammals.[4]
This document will detail the synthetic pathways leading to two prominent imidazolinone herbicides, imazethapyr and imazapyr, with this compound as the foundational building block. We will provide comprehensive, step-by-step protocols, elucidate the rationale behind key experimental choices, and present quantitative data to support process optimization. Furthermore, this guide will cover the analytical techniques crucial for monitoring reaction progress and ensuring product purity, as well as essential safety and handling information.
Core Synthesis Strategy: From Alkylpyridine to Imidazolinone
The overarching synthetic strategy involves a multi-step conversion of this compound into the final imidazolinone herbicide. The key transformations include the oxidation of the alkyl side chains of the pyridine ring to form a dicarboxylic acid, followed by the formation of a cyclic anhydride, and finally, a condensation and cyclization reaction with a specific amino amide to construct the imidazolinone ring.
Caption: General overview of the synthesis pathway from this compound to Imidazolinone Herbicides.
Part 1: Synthesis of Key Intermediate - 5-Ethylpyridine-2,3-dicarboxylic Acid
The initial and one of the most critical steps in the synthesis of imidazolinone herbicides from this compound is the selective oxidation of both the methyl and ethyl groups to carboxylic acids. This transformation yields 5-ethylpyridine-2,3-dicarboxylic acid, the direct precursor to the reactive anhydride intermediate.
Causality of Experimental Choices:
-
Oxidizing Agent: Nitric acid is a commonly employed oxidizing agent for this transformation.[3][4] It is a strong and cost-effective oxidant capable of converting alkyl groups on the pyridine ring to carboxylic acids. The reaction is typically carried out at elevated temperatures to drive the oxidation to completion.[4]
-
Catalyst: While not always explicitly stated in all literature, the use of a catalyst such as copper nitrate can enhance the reaction rate and improve the yield of the desired dicarboxylic acid.[5]
-
Reaction Conditions: The temperature and reaction time are critical parameters that need to be carefully controlled. Insufficient temperature or time may lead to incomplete oxidation, resulting in intermediates such as 6-methylnicotinic acid.[4] Conversely, excessively harsh conditions could lead to degradation of the pyridine ring.
Experimental Protocol: Oxidation of this compound
Objective: To synthesize 5-ethylpyridine-2,3-dicarboxylic acid from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 1003-52-7 | C₈H₁₁N | 121.18 |
| Nitric Acid (68%) | 7697-37-2 | HNO₃ | 63.01 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 |
| Water | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Carefully charge the flask with this compound and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and helps to control the reaction.[4]
-
Begin stirring the mixture and heat it to the desired reaction temperature, typically in the range of 180-200°C.
-
Slowly add concentrated nitric acid to the reaction mixture through the dropping funnel over a period of 2-3 hours. The addition should be controlled to maintain the reaction temperature and avoid excessive fuming.
-
After the addition is complete, continue to heat the reaction mixture with stirring for an additional 4-6 hours to ensure complete oxidation.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC. The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 5-ethylpyridine-2,3-dicarboxylic acid.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone and n-hexane, to yield pure 5-ethylpyridine-2,3-dicarboxylic acid.[1]
Expected Yield: 40-60%
Part 2: Formation of the Reactive Intermediate - 5-Ethylpyridine-2,3-dicarboxylic Anhydride
The synthesized 5-ethylpyridine-2,3-dicarboxylic acid is then converted to its corresponding cyclic anhydride. This anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of the subsequent reactant, facilitating the formation of the imidazolinone ring.
Causality of Experimental Choices:
-
Dehydrating Agent: Acetic anhydride is a widely used and effective dehydrating agent for this transformation.[6] It reacts with the two carboxylic acid groups to form the cyclic anhydride and acetic acid as a byproduct.
-
Solvent: The reaction is typically carried out in a non-protic solvent such as toluene or xylene.[6] These solvents are inert under the reaction conditions and have a sufficiently high boiling point to facilitate the reaction.
-
Temperature: The reaction is generally performed at a moderately elevated temperature (e.g., 30-50°C) to ensure a reasonable reaction rate without causing degradation of the starting material or product.[6]
Experimental Protocol: Anhydride Formation
Objective: To synthesize 5-ethylpyridine-2,3-dicarboxylic anhydride from 5-ethylpyridine-2,3-dicarboxylic acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Ethylpyridine-2,3-dicarboxylic Acid | 102268-15-5 | C₉H₉NO₄ | 195.17 |
| Acetic Anhydride | 108-24-7 | (CH₃CO)₂O | 102.09 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add 5-ethylpyridine-2,3-dicarboxylic acid and toluene to the flask.
-
With stirring, add acetic anhydride to the suspension. The molar ratio of the dicarboxylic acid to acetic anhydride is typically around 1:1.1 to 1:1.3.[6]
-
Heat the reaction mixture to 30-50°C and maintain this temperature for 1-2 hours.[6]
-
Monitor the reaction by HPLC to confirm the complete conversion of the dicarboxylic acid to the anhydride.
-
The resulting solution containing the 5-ethylpyridine-2,3-dicarboxylic anhydride is typically used directly in the next step without isolation.
Part 3: Synthesis of Imidazolinone Herbicides
The final step in the synthesis is the condensation and cyclization of the 5-ethylpyridine-2,3-dicarboxylic anhydride with an appropriate amino amide. This reaction forms the core imidazolinone ring structure of the herbicide. The specific amino amide used determines the final product (e.g., 2-amino-2,3-dimethylbutanamide for imazethapyr).
Causality of Experimental Choices:
-
Base Catalyst: The cyclization reaction is typically carried out in the presence of a strong base, such as sodium methoxide or potassium n-butoxide.[6] The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the intramolecular cyclization to form the imidazolinone ring.
-
Solvent: The choice of solvent depends on the specific base used. For example, if sodium methoxide is used, methanol is a suitable solvent. The reaction can also be carried out in aprotic solvents like toluene or xylene.[6]
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the formation of byproducts. The temperature is often elevated to drive the reaction to completion.
Experimental Protocol: Synthesis of Imazethapyr
Objective: To synthesize imazethapyr from 5-ethylpyridine-2,3-dicarboxylic anhydride and 2-amino-2,3-dimethylbutanamide.
Caption: Workflow for the synthesis of Imazethapyr from the anhydride intermediate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Ethylpyridine-2,3-dicarboxylic Anhydride Solution | - | C₉H₇NO₃ | 177.16 |
| 2-Amino-2,3-dimethylbutanamide | 90756-78-4 | C₆H₁₄N₂O | 130.19 |
| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 |
| Methanol | 67-56-1 | CH₃OH | 32.04 |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
Procedure:
-
To the solution of 5-ethylpyridine-2,3-dicarboxylic anhydride in toluene from the previous step, add methanol.
-
Cool the mixture to a low temperature (e.g., 5°C).[6]
-
In a separate vessel, dissolve 2-amino-2,3-dimethylbutanamide and sodium methoxide in methanol.
-
Slowly add the solution of the amino amide and base to the cooled anhydride solution with vigorous stirring. The molar ratio of the starting dicarboxylic acid to the amino amide and base is typically around 1:1.1:3.5.[6]
-
After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by HPLC until the starting materials are consumed and the imazethapyr sodium salt is formed.
-
After the reaction is complete, cool the mixture and add water to dissolve the salt.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and carefully acidify with hydrochloric acid to a pH of around 3-4. This will precipitate the imazethapyr product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude imazethapyr.
-
The crude product can be purified by recrystallization from a suitable solvent to obtain high-purity imazethapyr.
Quantitative Data Summary:
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |
| Oxidation | This compound | 5-Ethylpyridine-2,3-dicarboxylic Acid | 40-60 | >95 (after recrystallization) | [7] |
| Anhydride Formation | 5-Ethylpyridine-2,3-dicarboxylic Acid | 5-Ethylpyridine-2,3-dicarboxylic Anhydride | >95 (in solution) | - | [6] |
| Imazethapyr Synthesis | 5-Ethylpyridine-2,3-dicarboxylic Anhydride | Imazethapyr | 85-90 | >98 | [6] |
Part 4: Analytical Monitoring and Quality Control
Rigorous analytical monitoring is essential throughout the synthesis of imidazolinone herbicides to ensure optimal reaction conditions, maximize yield, and control impurity profiles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring the progress of each reaction step. It allows for the separation and quantification of starting materials, intermediates, and the final product.
Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) is typically used. The specific gradient will depend on the analytes being separated.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine and imidazolinone rings absorb, typically around 254 nm.[9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
-
Quantification: Use external standards of the starting materials, intermediates, and final product to create a calibration curve for accurate quantification.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-UV, making it invaluable for identifying and quantifying trace-level impurities and byproducts. It is also a powerful tool for confirming the molecular weight of the synthesized compounds.[4]
Part 5: Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
This compound: This compound is flammable and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care, always adding acid to water, never the other way around. Use appropriate PPE, including acid-resistant gloves and a face shield.
-
Acetic Anhydride: This is a corrosive and flammable liquid. Avoid contact with skin and eyes and handle in a fume hood.
-
Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[10][11]
Conclusion
This compound is a fundamentally important starting material in the economically significant synthesis of imidazolinone herbicides. The synthetic route, while involving multiple steps, is well-established and can be optimized to achieve high yields of the final product. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and diligent analytical monitoring are paramount for the successful and safe production of these vital agrochemicals. This guide provides a comprehensive framework for researchers and professionals in the field to understand and implement these synthetic strategies, fostering further innovation in the development of effective and sustainable crop protection solutions.
References
- 1. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
- 2. repository.rit.edu [repository.rit.edu]
- 3. researchgate.net [researchgate.net]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Pyridine Dicarboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action [ouci.dntb.gov.ua]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. nbinno.com [nbinno.com]
- 10. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
3-Ethyl-2-methylpyridine: A Guide to its Application in Organic Synthesis
This document provides a detailed exploration of 3-ethyl-2-methylpyridine as a reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple catalog of reactions to offer in-depth insights into its properties, potential applications, and detailed experimental protocols. We will delve into the mechanistic rationale behind its use, particularly as a sterically hindered, non-nucleophilic base, and provide a comparative analysis with more conventional reagents.
Introduction: Understanding this compound
This compound, a substituted pyridine derivative, presents a unique combination of steric and electronic properties.[1][2] Its structure, featuring a methyl group at the 2-position and an ethyl group at the 3-position, imparts significant steric bulk around the nitrogen atom. This steric hindrance is a key determinant of its chemical behavior, suggesting its primary role as a non-nucleophilic base in organic transformations.[3]
While its isomer, 5-ethyl-2-methylpyridine, is a well-known precursor in the industrial synthesis of nicotinic acid (Vitamin B3), the applications of this compound in laboratory-scale organic synthesis are less documented.[4][5][6][7] This guide aims to fill that gap by proposing and detailing its use in reactions where a mild, sterically encumbered base is advantageous.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Boiling Point | 178.6 °C at 760 mmHg | [2] |
| Density | 0.919 g/cm³ | [2] |
| Flash Point | 58.2 °C | [2] |
| CAS Number | 14159-59-2 | [1] |
Core Application: A Sterically Hindered Non-Nucleophilic Base
The principal utility of this compound in organic synthesis stems from its character as a non-nucleophilic base. The methyl group at the 2-position significantly obstructs the nitrogen's lone pair, diminishing its ability to act as a nucleophile while preserving its capacity to function as a proton scavenger. This characteristic is highly desirable in reactions where side reactions involving nucleophilic attack by the base are a concern.
Causality of Non-Nucleophilicity:
Application Note I: Acylation of Alcohols
Introduction:
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis.[9] A common challenge is the prevention of side reactions, particularly when dealing with sensitive substrates or acylating agents. The use of a non-nucleophilic base is crucial to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing with the alcohol as a nucleophile. This compound is an excellent candidate for this role.
Mechanism:
The reaction proceeds via the nucleophilic attack of the alcohol on the acylating agent. This compound then deprotonates the resulting oxonium ion intermediate, neutralizing the generated acid and driving the reaction to completion. Its steric bulk prevents it from reacting with the acylating agent itself.
Workflow Diagram:
Caption: General workflow for the acylation of an alcohol using this compound.
Detailed Protocol:
Reaction: Acetylation of a primary alcohol using acetyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and anhydrous DCM.
-
Add this compound to the solution and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution. A white precipitate of 3-ethyl-2-methylpyridinium chloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol is based on standard acylation procedures where non-nucleophilic bases are employed. The stoichiometry ensures complete reaction and neutralization of the acid byproduct. The work-up procedure is designed to effectively remove the pyridinium salt and any unreacted starting materials.
Application Note II: Silylation of Alcohols for Protection
Introduction:
The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling the selective reaction of other functional groups.[10] The formation of silyl ethers from silyl halides generates a stoichiometric amount of acid, which must be neutralized. This compound can serve as an effective acid scavenger in these reactions.
Mechanism:
Similar to acylation, the alcohol attacks the silicon atom of the silyl halide. This compound then deprotonates the intermediate, trapping the generated acid as its pyridinium salt. The steric hindrance around the nitrogen is crucial to prevent the formation of a quaternary silylpyridinium salt, which can be a competing pathway with less hindered pyridines.
Logical Relationship Diagram:
Caption: Key components and transformations in the silylation of an alcohol.
Detailed Protocol:
Reaction: Protection of a secondary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the secondary alcohol in anhydrous DMF.
-
Add this compound, followed by TBDMSCl.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, add deionized water to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with water and brine to remove DMF and the pyridinium salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography.
Expertise & Experience: The choice of DMF as a solvent is due to its ability to dissolve all reactants and facilitate the reaction. A slight excess of the base and silylating agent is used to ensure complete conversion of the starting material. The aqueous work-up is critical for removing the polar DMF and the pyridinium salt.
Comparative Analysis and Outlook
While this compound is not as commonly cited as 2,6-lutidine or 2,4,6-collidine, its structural features suggest it occupies a similar niche in the toolbox of organic chemists.
Comparison with Common Non-Nucleophilic Bases:
| Base | pKa of Conjugate Acid | Steric Hindrance | Comments |
| Pyridine | 5.25 | Low | Nucleophilic, can lead to side reactions. |
| 2,6-Lutidine | 6.77 | Moderate | Common non-nucleophilic base. |
| 2,4,6-Collidine | 7.43 | High | More basic and more hindered than lutidine. |
| This compound | Not readily available | Moderate-High | Expected to have basicity similar to or slightly higher than lutidine with comparable or greater steric hindrance at one ortho position. |
| Proton-Sponge | 12.1 | Very High | Very strong, non-nucleophilic base, but can be expensive. |
The limited documented use of this compound may be due to its historical commercial availability and the prevalence of well-established protocols for other hindered pyridines. However, for applications requiring fine-tuning of basicity and steric environment, it remains a potentially valuable reagent.
Conclusion
This compound is a sterically hindered pyridine derivative with significant potential as a non-nucleophilic base in organic synthesis. While not as widely used as other substituted pyridines, its structural characteristics make it a suitable candidate for promoting reactions such as acylations and silylations, where the suppression of nucleophilic side reactions is paramount. The protocols detailed in this guide provide a solid foundation for its application and further exploration in synthetic methodologies. As the demand for highly selective and efficient reactions grows, the unique properties of reagents like this compound may lead to their increased adoption in the synthesis of complex molecules.
References
- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Collidine vs Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. Silylation - Wikipedia [en.wikipedia.org]
Protocol for the Synthesis of Nicotinic Acid via Oxidation of 3-Ethyl-2-methylpyridine
An Application Note for Researchers and Drug Development Professionals
Abstract
Nicotinic acid, also known as niacin or Vitamin B3, is a vital human nutrient and a precursor to the coenzymes NAD and NADP, which are fundamental to numerous metabolic processes.[1][2] Its synthesis is of significant interest for pharmaceutical applications and nutritional supplementation. Industrially, a primary route to nicotinic acid involves the oxidation of substituted alkylpyridines.[3][4] This application note provides a detailed protocol for the synthesis of nicotinic acid through the nitric acid-mediated oxidation of 3-Ethyl-2-methylpyridine. The guide outlines the reaction mechanism, a step-by-step experimental procedure, critical process parameters, and essential safety protocols tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The synthesis of nicotinic acid from readily available precursors is a cornerstone of industrial organic chemistry. The oxidation of alkyl-substituted pyridines, such as 3-picoline or 5-ethyl-2-methylpyridine, represents the most common and economically viable production strategy.[5] The choice of this compound as a starting material leverages a robust oxidation process that targets the alkyl side chains while preserving the pyridine core.
This protocol employs concentrated nitric acid under elevated temperature and pressure. These conditions are necessary to overcome the inherent stability of the pyridine ring and to drive the oxidation of both the ethyl and methyl groups to their corresponding carboxylic acids. The reaction proceeds through a key intermediate, pyridine-2,3-dicarboxylic acid (quinolinic acid), which subsequently undergoes selective thermal decarboxylation at the 2-position (α-position) to yield the desired nicotinic acid. This selectivity is a crucial aspect of the synthesis, as the carboxyl group alpha to the ring nitrogen is more labile.
Understanding the causality behind these harsh reaction conditions is critical. The C-H bonds of the alkyl groups are strong, and the pyridine ring itself can be susceptible to degradation under overly aggressive conditions. Therefore, the parameters of temperature, pressure, and reactant concentration must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts and ensuring operational safety.
Reaction Scheme and Mechanism
The overall transformation involves a two-stage process occurring in a single pot: oxidation followed by decarboxylation.
Stage 1: Oxidation The ethyl and methyl groups of this compound are oxidized by nitric acid to form pyridine-2,3-dicarboxylic acid.
Stage 2: Decarboxylation The intermediate, pyridine-2,3-dicarboxylic acid, is unstable at high temperatures and selectively loses the carboxyl group at the 2-position to yield nicotinic acid.
Caption: Overall reaction scheme for the synthesis of Nicotinic Acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| This compound | C₈H₁₁N | 27987-10-6 | ≥98% | Sigma-Aldrich | Starting material. Toxic and corrosive. |
| Nitric Acid | HNO₃ | 7697-37-2 | 68-70% (conc.) | Fisher Scientific | Strong oxidizer, highly corrosive. |
| Sodium Hydroxide | NaOH | 1310-73-2 | ≥97% (pellets) | VWR | For pH adjustment. Corrosive. |
| Hydrochloric Acid | HCl | 7647-01-0 | 37% (conc.) | Sigma-Aldrich | For pH adjustment. Corrosive. |
| Deionized Water | H₂O | 7732-18-5 | - | - | For work-up and recrystallization. |
| Celite® 545 | - | 61790-53-2 | - | Sigma-Aldrich | Filter aid (optional). |
Equipment
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) with pressure gauge, thermocouple, and gas inlet/outlet valves (minimum 10 MPa or 1500 psi rating).
-
Inert liner for the reactor (e.g., Glass, PTFE) to prevent corrosion.
-
Programmable heating mantle with magnetic or overhead stirring.
-
Blast shield for safe operation of the pressure reactor.
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).
-
Büchner funnel, filter flask, and vacuum source for filtration.
-
pH meter or pH indicator strips.
-
Rotary evaporator.
-
Analytical balance.
-
Melting point apparatus.
-
Instrumentation for product characterization (e.g., HPLC, ¹H-NMR, FT-IR).
Detailed Experimental Protocol
Warning: This procedure involves hazardous materials and high-pressure conditions. It must be performed by trained personnel in a designated high-pressure laboratory with a blast shield and proper ventilation.
Step 1: Reactor Preparation and Charging
-
Ensure the high-pressure autoclave and its liner are clean, dry, and free of any contaminants from previous reactions.
-
Perform a leak test on the reactor system according to the manufacturer's instructions before introducing reactants.
-
In a well-ventilated fume hood, carefully charge the reactor liner with this compound (e.g., 0.25 mol).
-
Slowly and carefully add concentrated nitric acid (e.g., 2.5 mol, a 10-fold molar excess) to the liner. The addition is exothermic and may release fumes; proceed with caution.
-
Place the liner inside the autoclave body. Seal the reactor according to the manufacturer's protocol, ensuring all fittings are tightened to the correct torque.
Step 2: Reaction Execution
-
Place the sealed autoclave inside a heating mantle behind a blast shield.
-
Connect the thermocouple and stirrer. Begin stirring at a moderate speed (e.g., 300 RPM) to ensure proper mixing.
-
Slowly heat the reactor to the target temperature, typically between 200-250°C. The internal pressure will rise significantly due to the heating and the generation of gaseous byproducts (e.g., NOx). The final pressure may reach 6-8 MPa.[6]
-
Maintain the reaction at the target temperature and pressure for 3-5 hours. Monitor the temperature and pressure gauges closely throughout the reaction. Any unexpected spike in pressure could indicate a runaway reaction.
Step 3: Work-up and Product Isolation
-
After the reaction period, turn off the heating and allow the reactor to cool to room temperature (<30°C) overnight. Do not attempt to open the reactor while it is hot or pressurized.
-
Once cooled, slowly and carefully vent the residual pressure through a scrubbing system containing a sodium hydroxide solution to neutralize toxic NOx gases.
-
Open the reactor in the fume hood and carefully remove the liner containing the dark reaction mixture.
-
Transfer the acidic mixture to a large beaker and cool it in an ice bath.
-
Slowly adjust the pH of the solution to the isoelectric point of nicotinic acid (~4.7-4.8) using a concentrated sodium hydroxide solution. The product will precipitate as a white solid. Monitor the pH carefully, as adding too much base will redissolve the product as its sodium salt.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude nicotinic acid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
Step 4: Purification and Characterization
-
Transfer the crude solid to a beaker and perform recrystallization from a minimum amount of boiling deionized water. Nicotinic acid has a solubility of 18 g/L in water.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70°C to a constant weight.
-
Determine the final yield and characterize the product.
-
Melting Point: Expected ~237°C.[1]
-
Purity: Assess using HPLC.
-
Identity: Confirm using ¹H-NMR and FT-IR spectroscopy.
-
Process Parameters and Optimization
The yield and purity of nicotinic acid are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact.
| Parameter | Typical Range | Rationale & Impact on Yield/Purity |
| Molar Ratio (HNO₃:Substrate) | 8:1 to 15:1 | A large excess of nitric acid is required to act as both the oxidant and the reaction medium, driving the reaction to completion. Insufficient acid leads to incomplete oxidation. |
| Temperature (°C) | 200 - 270 °C | Higher temperatures increase the reaction rate but can also lead to increased byproduct formation and decarboxylation of the desired product. Lower temperatures result in slow or incomplete conversion.[6] |
| Pressure (MPa) | 6 - 8 MPa | High pressure is necessary to keep the reactants in the liquid phase at the required temperatures and to increase the concentration of reactive species. |
| Reaction Time (hours) | 2 - 6 hours | Sufficient time is needed for both the initial oxidation and the subsequent decarboxylation. Optimization is required to prevent product degradation over extended periods. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for nicotinic acid synthesis.
Safety Precautions and Waste Disposal
-
Overall Hazard: This reaction is highly energetic and produces toxic gases under high pressure. A thorough risk assessment is mandatory before beginning.
-
Chemical Hazards:
-
This compound: Flammable liquid and vapor. Harmful if swallowed or inhaled, and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Concentrated Nitric Acid: A powerful oxidizing agent. Contact with other materials may cause fire. Causes severe skin burns and eye damage. Inhalation of vapors can cause severe respiratory damage. Generates toxic nitrogen oxides (NOx) upon reaction.
-
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood designed for high-hazard operations. The high-pressure reactor must be operated behind a certified blast shield. A gas scrubbing system is essential for neutralizing toxic off-gases.
-
Waste Disposal:
-
Aqueous Waste: All acidic and basic aqueous solutions must be neutralized to a pH between 6 and 8 before disposal down the sanitary sewer, in accordance with local regulations.
-
Solid Waste: The dried nicotinic acid product should be stored and labeled appropriately. Any contaminated filter paper or consumables should be disposed of as hazardous solid waste.
-
Gaseous Waste: The NOx gases produced during the reaction are highly toxic and are greenhouse gases.[1] They must be scrubbed through a caustic solution before venting.
-
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 3-Ethyl-2-methylpyridine in Pharmaceutical and Research Applications
An In-Depth Guide to the Gas Chromatographic Analysis of 3-Ethyl-2-methylpyridine
Abstract and Introduction
This compound is a substituted pyridine derivative that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Given its role, the accurate and precise determination of its purity, as well as its quantification as a potential impurity in final products, is of paramount importance for quality control, process optimization, and regulatory compliance.[1]
Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds such as this compound.[2] Its high resolving power, sensitivity, and adaptability make it ideal for separating the target analyte from a complex sample matrix. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using Gas Chromatography, with detection by either Flame Ionization Detector (FID) for robust quantification or Mass Spectrometry (MS) for definitive identification.
The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals, providing not just procedural steps, but also the scientific rationale behind key instrumental and sample preparation choices.
The Foundational Principle: Stationary Phase Selection
The success of any GC separation is fundamentally determined by the choice of the stationary phase within the column.[3] The guiding principle is "like dissolves like," which dictates that the polarity of the stationary phase should be matched to the polarity of the analyte(s) to achieve optimal interaction and, therefore, separation.[4]
This compound is an aromatic base, possessing moderate polarity. For its analysis, a mid-polarity stationary phase is often the most effective choice.
-
Non-Polar Phases (e.g., 100% dimethyl polysiloxane): These phases separate compounds primarily by their boiling points.[5] While usable, they may not provide sufficient selectivity to resolve this compound from other structurally similar isomers or impurities.
-
Intermediate-Polarity Phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane): This is the recommended starting point. The inclusion of phenyl groups increases the polarizability of the phase, allowing for selective π-π interactions with the aromatic ring of the pyridine derivative. This often provides the necessary resolution to separate constitutional isomers.[6]
-
Polar Phases (e.g., Polyethylene Glycol - WAX): These phases are suitable for separating compounds that differ in their hydrogen bonding capacities.[5] While this compound is a hydrogen bond acceptor, a highly polar WAX column may result in excessive retention or peak tailing. It is, however, a viable alternative if mid-polarity columns fail to achieve the desired separation.
For the protocols detailed below, a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is selected as the primary column due to its proven versatility and selectivity for aromatic compounds.
Analytical Workflow: From Sample to Result
The analytical process involves a logical sequence of steps, each critical for ensuring the integrity of the final data. The workflow is designed to be a self-validating system, where each stage builds upon the successful completion of the previous one.
Caption: Workflow for this compound Analysis.
Detailed Experimental Protocols
These protocols provide a robust starting point for method development and validation. Optimization may be required based on the specific sample matrix and instrumentation.
Protocol 1: Sample and Standard Preparation
The objective of this stage is to prepare a clean, particulate-free solution of the analyte at a concentration suitable for the detector's linear range.[7]
Materials:
-
This compound reference standard
-
Methanol (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Syringe filters (0.45 µm, compatible with methanol)
-
2 mL GC vials with septa caps
Procedure for Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the standard to a 25 mL volumetric flask.
-
Add methanol to dissolve the standard, then dilute to the mark with methanol. Mix thoroughly. This is the stock solution.
Procedure for Calibration Standards (0.1 µg/mL to 10 µg/mL):
-
Perform serial dilutions of the stock solution using methanol to create a series of at least five calibration standards covering the expected concentration range of the analyte in the sample.[1]
Procedure for Sample Preparation (e.g., from a solid API):
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter directly into a GC vial.[1]
Causality Note: Methanol is chosen as the solvent due to its high volatility and ability to dissolve pyridine derivatives. Filtering is a critical step to prevent particulates from clogging the GC inlet liner or column, thereby ensuring method robustness.[7]
Protocol 2: Headspace Analysis for Trace Impurities
For analyzing trace levels of this compound as a residual solvent or volatile impurity in a solid or liquid matrix, headspace (HS) injection is superior. This technique minimizes matrix effects by only introducing the gaseous phase above the sample into the GC, protecting the instrument and improving sensitivity for volatile analytes.[8][9]
Procedure for Headspace Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.[10]
-
Add 2 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) or water to create a slurry or solution.[10]
-
If using an internal standard (recommended for best precision), add it at this stage.
-
Immediately seal the vial with a crimp cap, ensuring a tight seal.[10]
-
Vortex the sample to ensure it is well-mixed.
-
Place the vial in the headspace autosampler for incubation and injection.
Protocol 3: GC-MS and GC-FID Instrumental Method
The following parameters are a validated starting point for the analysis on a standard GC system.
| Parameter | Recommended Condition (GC-MS) | Recommended Condition (GC-FID) | Rationale & Justification |
| GC System | Standard GC with MS Detector | Standard GC with FID Detector | Provides the necessary platform for separation and detection. |
| Injector | Split/Splitless Inlet | Split/Splitless Inlet | Allows for a wide range of concentrations. A split ratio of 40:1 is a good starting point.[11] |
| Inlet Temperature | 250 °C | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[12][13] |
| Injection Volume | 1 µL | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow | Helium or Hydrogen, Constant Flow | Inert gas to carry the sample through the column. Helium is universally compatible with MS. |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.[13] |
| Column | 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., Rtx-5, DB-5) | 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., Rtx-5, DB-5) | Mid-polarity phase provides selectivity for aromatic compounds.[6] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis speed.[13] |
| Oven Program | Initial: 70 °C, hold 2 min Ramp: 10 °C/min to 250 °C Hold: 5 min | Initial: 70 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min | The initial hold ensures sharp peaks for early eluting compounds. The ramp separates compounds by boiling point and column interaction. The final hold cleans the column.[1] |
| Detector | Mass Spectrometer | Flame Ionization Detector | MS provides mass spectral data for definitive identification. FID provides robust, linear quantification. |
| MS Transfer Line | 280 °C | N/A | Prevents condensation of analytes between the GC and MS.[12] |
| MS Ion Source | 230 °C (EI) | N/A | Standard temperature for electron ionization.[12] |
| Mass Range | Scan m/z 50 to 400 | N/A | Covers the molecular ion (121.18 g/mol ) and expected fragmentation patterns of the analyte.[12][14] |
| FID Temperature | N/A | 300 °C | Ensures no condensation and complete combustion of the analyte.[12] |
Data Interpretation and Method Validation
Identification and Confirmation
-
Retention Time (RT): The primary identification is achieved by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: For GC-MS analysis, definitive confirmation is achieved when the mass spectrum of the sample peak matches the spectrum of the reference standard and/or a library spectrum (e.g., NIST). The expected molecular ion for this compound is at m/z 121.
Quantification
Quantification is performed by creating a calibration curve. The peak area of the analyte is plotted against the concentration of the prepared calibration standards. A linear regression is applied to the curve, which must have a correlation coefficient (R²) of ≥ 0.995 for the method to be considered linear and suitable for quantification.[12] The concentration of the analyte in the unknown sample is then calculated from this curve.
Method Performance and Validation
A robust GC method must be validated to ensure it is fit for its intended purpose. The following performance characteristics are typically evaluated.
| Validation Parameter | Typical Acceptance Criteria | Justification |
| Linearity (R²) | ≥ 0.995 | Demonstrates a direct proportional relationship between detector response and concentration.[12] |
| Accuracy (% Recovery) | 95.0% to 105.0% | Measures the closeness of the experimental value to the true value. Assessed by spiking a blank matrix with a known analyte concentration.[12] |
| Precision (% RSD) | ≤ 5.0% (for sample analysis) | Measures the degree of scatter between a series of measurements. Repeatability (intraday) and intermediate precision (interday) are assessed.[12][15] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12] |
Conclusion
The gas chromatographic methods detailed in this guide provide a reliable and robust framework for the analysis of this compound. The selection of a mid-polarity 5% diphenyl / 95% dimethyl polysiloxane column offers excellent selectivity, while both FID and MS detectors provide complementary quantitative and qualitative data. By following the structured workflow and understanding the rationale behind critical parameters, researchers and analysts can develop and validate high-quality analytical methods suitable for both research and regulated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Ethyl-2-methylpyridine
Abstract
This application note presents a detailed protocol for the determination of 3-Ethyl-2-methylpyridine using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a substituted pyridine derivative with applications in chemical synthesis, and its accurate quantification is crucial for process monitoring, quality control, and stability studies. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a rapid and reliable analysis. This document provides a comprehensive guide, from the underlying scientific principles to step-by-step experimental procedures, data interpretation, and method validation considerations, designed to be a valuable resource for researchers and professionals in the field.
Introduction
This compound is an aromatic heterocyclic compound belonging to the pyridine family.[1] Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] The precise and accurate quantification of this compound is often a critical requirement in various stages of research and development, including reaction monitoring, purity assessment of synthetic intermediates, and stability testing of final products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and versatility. While gas chromatography (GC) is also a viable technique for volatile pyridine derivatives, HPLC offers advantages in analyzing samples in aqueous matrices and for non-volatile or thermally labile related substances that may be present.[4][5] This application note details a robust HPLC method developed for the routine analysis of this compound.
Chromatographic Principle
The method described herein is based on reversed-phase chromatography, where the stationary phase is non-polar (a C18 column) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately non-polar compound, will be retained on the C18 column. The elution of the analyte is controlled by the composition of the mobile phase; a higher proportion of the organic solvent will decrease the retention time. The use of a phosphate buffer in the mobile phase helps to maintain a constant pH, ensuring reproducible retention times and peak shapes, as the charge state of the basic nitrogen in the pyridine ring can be pH-dependent. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong chromophore.
Experimental
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of moderately non-polar compounds.
-
Mobile Phase: The acetonitrile/water mixture provides good separation efficiency. A phosphate buffer at pH 3.0 ensures the pyridine nitrogen is protonated, leading to a single, well-defined peak shape. This acidic pH also helps to minimize silanol interactions with the stationary phase.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard condition for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: 265 nm is selected based on the UV absorbance maximum of the pyridine ring, providing good sensitivity for the analyte.
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (25 mM, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture (60:40, v/v):
-
Combine 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.
-
Mix thoroughly and degas before use.
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: A schematic of the HPLC analysis workflow for this compound.
Results and Discussion
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) multiple times (n=5) and evaluating the system suitability parameters.
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | < 1.0% |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | < 0.5% |
Linearity
The linearity of the method is established by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The relationship should be linear over the tested range.
| Parameter | Expected Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Equation | y = mx + c |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Expected Value |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Column degradation- Silanol interactions- pH of mobile phase incorrect | - Replace the column- Lower the pH of the mobile phase- Use a column with end-capping |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and degas properly- Ensure the column oven is at the set temperature- Check the pump for leaks and perform maintenance |
| Low Sensitivity | - Incorrect detection wavelength- Detector lamp aging- Low sample concentration | - Verify the UV absorbance maximum of the analyte- Replace the detector lamp- Concentrate the sample or increase the injection volume |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents- Flush the system thoroughly- Implement a needle wash step in the autosampler method |
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control, stability studies, and research applications where accurate determination of this compound is required. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.
References
The Strategic Role of 3-Ethyl-2-methylpyridine in Specialty Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Pyridine Intermediate
3-Ethyl-2-methylpyridine, a member of the alkylpyridine family, is a versatile chemical intermediate whose strategic importance is increasingly recognized in the synthesis of high-value specialty chemicals. Its unique substitution pattern—an ethyl group at the 3-position and a reactive methyl group at the 2-position—offers a synthetically advantageous scaffold for the construction of complex molecules. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its conversion to key building blocks for the agrochemical and pharmaceutical industries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support the methodologies described.
Core Application: Oxidation to 3-Ethyl-2-pyridinecarboxylic Acid
A pivotal application of this compound is its selective oxidation to 3-ethyl-2-pyridinecarboxylic acid. The methyl group at the 2-position is more susceptible to oxidation than the ethyl group at the 3-position due to the influence of the adjacent nitrogen atom in the pyridine ring. This selective oxidation yields a valuable intermediate, as pyridine carboxylic acid moieties are prevalent in a wide range of biologically active compounds, including herbicides and pharmaceuticals.[1][2]
The resulting 3-ethyl-2-pyridinecarboxylic acid serves as a versatile building block for further molecular elaboration, enabling the introduction of diverse functionalities through standard carboxylic acid chemistry.
Experimental Protocol: Potassium Permanganate Oxidation of this compound
This protocol is adapted from established methods for the oxidation of 2-picoline and its derivatives, leveraging the well-documented efficacy of potassium permanganate for the selective oxidation of alkyl groups at the 2-position of the pyridine ring.[3][4][5]
Objective: To synthesize 3-ethyl-2-pyridinecarboxylic acid from this compound via potassium permanganate oxidation.
Materials:
-
This compound (98% purity)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4, concentrated)
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Addition of Oxidant: While stirring the solution vigorously, slowly add a solution of potassium permanganate (approximately 3.0 eq) in deionized water through the dropping funnel. The addition should be exothermic; maintain the reaction temperature between 70-80°C using an ice bath as needed. The rate of addition should be controlled to prevent the temperature from exceeding 85°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 80°C. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and the washings.
-
Carefully acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4. This will precipitate the 3-ethyl-2-pyridinecarboxylic acid.
-
To quench any unreacted permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears.
-
-
Isolation and Purification:
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Dry the purified 3-ethyl-2-pyridinecarboxylic acid under vacuum.
-
Expected Yield: 60-75%
Safety Precautions:
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
The reaction is exothermic and requires careful temperature control.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application in Agrochemicals: Synthesis of Novel Herbicides
Pyridine carboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weed species.[6][7] 3-Ethyl-2-pyridinecarboxylic acid, derived from this compound, represents a valuable scaffold for the development of new herbicidal compounds. The ethyl group at the 3-position can influence the molecule's interaction with the target site and its metabolic stability within the plant.
Workflow for the Synthesis of a Pyridine-Based Herbicide Intermediate
The following workflow illustrates the conversion of 3-ethyl-2-pyridinecarboxylic acid into a more complex intermediate that could be a precursor to a final herbicidal product. This involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Caption: Synthetic workflow from this compound to a potential herbicide precursor.
Protocol: Synthesis of N-(4-chlorophenyl)-3-ethyl-2-pyridinecarboxamide
Objective: To synthesize a model pyridinecarboxamide herbicide intermediate from 3-ethyl-2-pyridinecarboxylic acid.
Materials:
-
3-Ethyl-2-pyridinecarboxylic acid
-
Thionyl chloride (SOCl2)
-
4-Chloroaniline
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-ethyl-2-pyridinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-ethyl-2-pyridinyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of 4-chloroaniline and triethylamine dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-chlorophenyl)-3-ethyl-2-pyridinecarboxamide.
-
Expected Yield: 70-85%
Application in Pharmaceuticals: Building Blocks for Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[8] Pyridine carboxylic acid derivatives, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals.[1][2] The structural features of 3-ethyl-2-pyridinecarboxylic acid make it an attractive starting material for the development of novel therapeutic agents.
Workflow for the Synthesis of a Pharmaceutical Intermediate
Caption: General workflow for the elaboration of 3-ethyl-2-pyridinecarboxylic acid into a pharmaceutical intermediate.
Quantitative Data Summary
| Starting Material | Reaction | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Oxidation | 3-Ethyl-2-pyridinecarboxylic acid | KMnO4, H2O | 70-80 | 2-4 | 60-75 |
| 3-Ethyl-2-pyridinecarboxylic acid | Amidation | N-(4-chlorophenyl)-3-ethyl-2-pyridinecarboxamide | SOCl2, 4-Chloroaniline, Et3N | 0 to RT | 12-16 | 70-85 |
Conclusion: A Key Intermediate for Future Innovations
This compound has demonstrated its value as a strategic starting material for the synthesis of specialty chemicals. Its efficient and selective oxidation to 3-ethyl-2-pyridinecarboxylic acid opens a gateway to a diverse range of high-value molecules for the agrochemical and pharmaceutical industries. The protocols and workflows presented in this guide provide a solid foundation for researchers and developers to harness the potential of this versatile intermediate in their discovery and development programs. The continued exploration of the reactivity of this compound and its derivatives is poised to yield further innovations in the field of specialty chemicals.
References
- 1. US2748138A - Oxidation of mixed tar bases - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Potassium Permanganate [organic-chemistry.org]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 7. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]
- 8. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Ethyl-2-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthesis yield and purity.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved through variations of the Chichibabin pyridine synthesis, involves the condensation of aldehydes and ketones with ammonia.[1][2] While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters. This guide will address common issues encountered during its synthesis and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is the most common issue in this synthesis. Several factors can contribute to this, primarily related to reaction conditions, reactant stoichiometry, and catalyst efficiency.
-
Sub-optimal Temperature and Pressure: The Chichibabin synthesis is highly sensitive to temperature and pressure.[3] Industrially, these reactions are often conducted at high temperatures (350–500 °C) in the gas phase over solid catalysts.[1] For liquid-phase synthesis, which is more common in a laboratory setting, temperatures typically range from 200-300°C under significant pressure to maintain the reactants in the liquid phase.[4][5]
-
Causality: Insufficient temperature leads to slow reaction kinetics, while excessive temperature can promote the formation of undesired byproducts and decomposition, reducing the selectivity towards the desired product.
-
Recommendation: Systematically optimize the reaction temperature in small increments (e.g., 10-20°C) to find the optimal point for your specific setup. Ensure your reaction vessel is capable of handling the required pressures safely.
-
-
Incorrect Stoichiometry of Reactants: The molar ratio of the aldehyde/ketone precursors to ammonia is critical. An excess of one reactant can lead to the formation of different pyridine derivatives or other side products.
-
Causality: The reaction mechanism involves a complex series of aldol condensations, Michael additions, and imine formations.[1] The relative concentrations of the carbonyl compounds and ammonia dictate the predominant reaction pathways.
-
Recommendation: Carefully control the molar ratios of your starting materials. For the synthesis of 5-ethyl-2-methylpyridine from paraldehyde (an acetaldehyde source) and ammonia, an 8:1 molar ratio of ammonium hydroxide to paraldehyde has been shown to increase yields, although this significantly increases the reaction volume.[6]
-
-
Catalyst Deactivation or Inappropriate Catalyst Choice:
-
Gas-Phase Synthesis: Solid acid catalysts like alumina (Al₂O₃) or silica (SiO₂) are commonly used.[1] These catalysts can become deactivated over time due to coking (carbon deposition).
-
Liquid-Phase Synthesis: Ammonium salts like ammonium acetate are often used as both a source of ammonia and a catalyst.[6] The concentration of the catalyst is crucial.
-
Causality: The catalyst facilitates the various condensation and cyclization steps. An inactive or unsuitable catalyst will significantly hinder the reaction rate and overall yield.
-
Recommendation:
-
For gas-phase reactions, consider catalyst regeneration protocols or screening different zeolite-based catalysts, which have shown improved conversion and selectivity.[1]
-
In liquid-phase synthesis, ensure the appropriate concentration of the ammonium salt catalyst. A systematic study of the catalyst loading is recommended.
-
-
Question 2: I am observing significant formation of side products, particularly other pyridine isomers and high-boiling point impurities. How can I improve the selectivity?
Answer:
The formation of byproducts is a common challenge in Chichibabin-type reactions.[2] Minimizing these impurities is key to simplifying purification and improving the overall process efficiency.
-
Side Reactions: The reaction of higher aliphatic aldehydes with ammonia at high temperatures can lead to a mixture of pyridine derivatives.[2] For instance, the reaction of acetaldehyde and formaldehyde can produce 3-methylpyridine and 3-ethylpyridine as a side product.[4][7]
-
Causality: The complex reaction cascade allows for various combinations of the carbonyl precursors to react and cyclize, leading to a range of substituted pyridines.
-
Recommendation:
-
Precise Temperature Control: As mentioned, temperature is a critical parameter for selectivity.
-
Reactant Purity: Ensure the purity of your starting materials. Impurities in the aldehydes or ketones can participate in the reaction and lead to unexpected byproducts.
-
Alternative Synthetic Routes: For specific isomers, alternative strategies might be more selective. For example, reacting alkynes and nitriles in the presence of organocobalt catalysts can offer a different pathway to substituted pyridines.[1]
-
-
-
Purification Challenges: The presence of closely boiling isomers can make purification by distillation difficult.
-
Recommendation:
-
Fractional Distillation: Utilize a high-efficiency fractional distillation column.
-
Chromatography: For laboratory-scale purifications, column chromatography can be an effective method to separate isomers.
-
Derivative Formation: In some cases, converting the pyridine mixture to a salt or other derivative can facilitate separation, followed by regeneration of the free base.
-
-
Question 3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
Answer:
Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or catalyst issues.
-
Insufficient Reaction Time: These condensation reactions can be slow, especially at lower temperatures.
-
Recommendation: Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC-MS, NMR) to determine the optimal reaction time. A continuous process with a retention time of 10-30 minutes has been reported for a similar synthesis.[7]
-
-
Reversibility of the Reaction: The Chichibabin synthesis is a reversible reaction.[3]
-
Causality: The equilibrium of the reaction may not favor the products under your current conditions.
-
Recommendation: Consider methods to shift the equilibrium towards the product side, such as removing water as it is formed.
-
-
Catalyst Inhibition: The catalyst can be inhibited by certain impurities or byproducts.
-
Recommendation: Ensure high purity of reactants and solvents. If catalyst deactivation is suspected, consider catalyst regeneration or replacement.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Chichibabin pyridine synthesis?
The Chichibabin synthesis involves a series of complex reactions, including imine synthesis, base-catalyzed aldol condensations, and Michael reactions, culminating in a cyclization and aromatization to form the pyridine ring.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
While various combinations of aldehydes and ketones can be used, a common industrial route to produce 5-ethyl-2-methylpyridine involves the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[8]
Q3: Are there any safety precautions I should be aware of?
Yes. This synthesis often involves high pressures and temperatures, requiring the use of a suitable high-pressure reactor.[6] The reactants and products can be flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: Can this reaction be performed under milder conditions?
While traditional Chichibabin synthesis requires harsh conditions, research is ongoing to develop milder methods. For example, some variations using different catalysts or reaction media may allow for lower temperatures and pressures.[9]
Experimental Protocols & Data
Table 1: Example of Reaction Conditions for a Related Pyridine Synthesis
| Parameter | Value | Reference |
| Reactants | Paracetaldehyde, Formalin solution, Ammonia, Acetic acid | [4] |
| Reactor Temperature | 278 °C | [4] |
| Reactor Pressure | 100 bar | [4] |
| Retention Time | 20 minutes (continuous) | [4] |
| Catalyst Solution | 75 wt-% water, 15 wt-% ammonia, 10 wt-% acetic acid | [4] |
| Yield (3-picoline) | 64.6% (based on formaldehyde) | [4] |
| Yield (3-ethylpyridine) | 3.5% (based on acetaldehyde) | [4] |
Detailed Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine
This protocol is adapted from a literature procedure and should be performed by qualified personnel with appropriate safety measures in place.[6]
Materials:
-
28% Aqueous ammonium hydroxide
-
Paraldehyde
-
Ammonium acetate
-
Chloroform
-
High-pressure steel reaction vessel (autoclave)
Procedure:
-
Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Seal the reactor and begin agitation.
-
Heat the mixture to 230°C and maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.[6]
-
Allow the autoclave to cool to room temperature.
-
Carefully vent any residual pressure and open the reactor.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any dissolved water, which should be combined with the aqueous layer.
-
Extract the aqueous layer with three 50-ml portions of chloroform.
-
Combine all chloroform extracts.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform fractional distillation of the residue under reduced pressure to obtain 5-ethyl-2-methylpyridine.
Visualizations
Reaction Mechanism Overview
Caption: Simplified workflow of the Chichibabin pyridine synthesis.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Chichibabin Pyridine Synthesis [drugfuture.com]
- 4. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 5. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 3-Ethyl-2-methylpyridine from Reaction Mixtures
Welcome to the Technical Support Center for the purification of 3-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable pyridine derivative. By providing in-depth troubleshooting advice and clear, actionable protocols, we aim to enhance the efficiency and success of your chemical synthesis endeavors.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, often accomplished through variations of the Chichibabin pyridine synthesis, typically involves the condensation of aldehydes and ammonia.[1][2] While effective, these methods can generate a complex mixture of structurally similar isomers and other byproducts, making the isolation of pure this compound a significant challenge. The primary impurities often include other pyridine derivatives such as isomeric ethylmethylpyridines (e.g., 5-ethyl-2-methylpyridine) and lutidines, which may have very close boiling points, as well as unreacted starting materials and water.[3][4]
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and practical solutions.
Issue 1: Poor Separation of Isomeric Impurities
Q: My GC/MS analysis shows the presence of significant isomeric impurities (e.g., 5-ethyl-2-methylpyridine) that co-distill with my product. How can I improve the separation?
A: This is a common and challenging issue due to the close boiling points of positional isomers. Standard fractional distillation may prove insufficient. Here’s a systematic approach to enhance separation:
-
Understanding the Challenge: Positional isomers of ethylmethylpyridine often exhibit very similar vapor pressures, making their separation by conventional distillation difficult. The efficiency of a distillation column, determined by the number of theoretical plates, is crucial for separating such close-boiling compounds.
-
Troubleshooting & Optimization:
-
Increase Distillation Efficiency:
-
Action: Employ a longer, more efficient fractionating column (e.g., a Vigreux, packed, or spinning band column).
-
Rationale: A column with a higher number of theoretical plates provides a greater surface area for repeated vaporization-condensation cycles, leading to a better separation of components with small differences in boiling points.[5]
-
-
Optimize Reflux Ratio:
-
Action: Increase the reflux ratio during distillation.
-
Rationale: A higher reflux ratio allows for a greater number of equilibrium stages within the column, thereby improving separation efficiency. However, this will also increase the distillation time.
-
-
Consider Extractive Distillation:
-
Action: For industrial-scale or particularly difficult separations, consider extractive distillation.[6] This involves adding a high-boiling, non-volatile solvent (an entrainer) to the mixture.[7]
-
Rationale: The entrainer selectively alters the relative volatilities of the isomers by interacting differently with them, making their separation by distillation more feasible.[6][8] The choice of solvent is critical and often requires experimental screening.
-
-
Preparative Chromatography:
-
Action: For laboratory-scale purification where high purity is paramount, preparative column chromatography is a viable option.[9]
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. By carefully selecting the stationary and mobile phases, it's possible to resolve close-boiling isomers.
-
-
Issue 2: Presence of Water in the Purified Product
Q: My purified this compound is wet, as indicated by a broad peak in the NMR spectrum or a cloudy appearance. How can I effectively dry my product?
A: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete water removal.[7]
-
Understanding the Challenge: Water can be introduced during the reaction work-up or absorbed from the atmosphere. The formation of a minimum-boiling azeotrope with water prevents complete separation by simple distillation.
-
Troubleshooting & Optimization:
-
Chemical Drying Prior to Distillation:
-
Action: Before the final distillation, dry the crude product over a suitable desiccant.
-
Recommended Desiccants:
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets: Effective for basic compounds like pyridines.
-
Calcium Hydride (CaH₂): A powerful drying agent, but reacts with water to produce hydrogen gas, so it must be used with caution in a well-ventilated area.
-
-
Protocol: Stir the liquid product over the desiccant for several hours or overnight, then decant or filter prior to distillation.
-
-
Azeotropic Distillation:
-
Action: Add a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene.
-
Rationale: The water-entrainer azeotrope will distill off first, leaving the anhydrous product behind. The excess entrainer can then be removed by distillation.[10]
-
-
Issue 3: Product Discoloration (Yellow to Brown)
Q: My final product is colored, ranging from pale yellow to brown, instead of being colorless. What causes this and how can I fix it?
A: Discoloration is typically due to the presence of minor impurities, often oxidation or polymerization byproducts formed during the synthesis or purification process.
-
Understanding the Challenge: High temperatures during distillation, exposure to air (oxygen), or the presence of acidic or basic residues can promote the formation of colored impurities.
-
Troubleshooting & Optimization:
-
Distillation Under Reduced Pressure:
-
Action: Perform the final distillation under vacuum.
-
Rationale: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing thermal degradation.[11]
-
-
Inert Atmosphere:
-
Action: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents oxidation of the product at high temperatures.
-
-
Treatment with Activated Carbon:
-
Action: Before distillation, stir the crude product with a small amount of activated carbon.
-
Rationale: Activated carbon can adsorb colored impurities. The carbon is then removed by filtration before distillation.
-
-
Chemical Treatment:
-
Action: In some cases, a pre-treatment with a small amount of a mild oxidizing agent (like potassium permanganate) followed by distillation from a strong base (like sodium hydroxide) can help remove certain impurities that cause color.[4] This should be approached with caution and on a small scale first.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical boiling point of this compound?
A1: The boiling point of this compound is approximately 178.6°C at atmospheric pressure (760 mmHg).[12] However, it is often distilled under reduced pressure to prevent thermal decomposition.
Q2: What are the most common byproducts in the Chichibabin synthesis of this compound?
A2: The Chichibabin synthesis can lead to a mixture of pyridine derivatives.[1][3] Besides the desired product, you may find other isomers like 5-ethyl-2-methylpyridine, as well as other alkylated pyridines (picolines, lutidines) depending on the specific aldehyde precursors used.[13][14]
Q3: Can I use preparative HPLC for the purification of this compound?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for obtaining highly pure samples of this compound, especially for separating it from close-boiling isomers.[9][15] A normal-phase or reverse-phase column can be used, and the solvent system should be optimized using analytical HPLC first.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of purity and can resolve non-volatile impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are present in sufficient concentration.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a purification and for a qualitative assessment of purity.[9]
Experimental Protocols & Data
Physical Properties of this compound and a Common Isomer
| Property | This compound | 5-Ethyl-2-methylpyridine |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol |
| Boiling Point | ~178.6 °C | ~178 °C |
| CAS Number | 27987-10-6 | 104-90-5 |
Note: Boiling points are approximate and can vary with pressure.
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points.
-
Drying: If the crude product contains water, stir it over anhydrous magnesium sulfate or potassium carbonate overnight. Decant the dried liquid into a round-bottom flask suitable for distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column (e.g., Vigreux or packed column). Use a heating mantle with a magnetic stirrer for even heating.
-
Distillation:
-
Heat the flask gently to initiate boiling.
-
Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Collect a forerun of any low-boiling impurities.
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Monitor the purity of the collected fractions by GC or TLC.
-
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating close-boiling isomers on a laboratory scale.[5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Decision Tree
Caption: A decision tree for selecting the appropriate purification strategy.
Troubleshooting Logic for Isomer Separation
Caption: A logical workflow for troubleshooting poor isomer separation.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chichibabin Pyridine Synthesis [drugfuture.com]
- 3. wikiwand.com [wikiwand.com]
- 4. thieme.de [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. research.utwente.nl [research.utwente.nl]
- 7. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. globallcadataaccess.org [globallcadataaccess.org]
- 14. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 15. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. moravek.com [moravek.com]
- 17. benchchem.com [benchchem.com]
- 18. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 3-Ethyl-2-methylpyridine
Welcome to the technical support center for the synthesis of 3-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pyridine derivative. This document provides in-depth technical guidance, drawing from established synthetic methodologies and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the specific synthetic route employed. The most common industrial synthesis involves the condensation of aldehydes and ammonia, a variant of the Chichibabin pyridine synthesis.[1][2]
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature and Pressure: The Chichibabin synthesis and related methods are highly sensitive to temperature and pressure.[3] The reaction is often exothermic, and poor temperature control can lead to the formation of undesired side products and polymerization.[3]
-
Recommended Action: Carefully monitor and control the reaction temperature. For reactions involving acetaldehyde and ammonia, temperatures are typically maintained in the range of 180-270°C under pressure to keep the reactants in the liquid phase.[4] A systematic optimization of the temperature profile is recommended for your specific reactor setup.
-
-
Incorrect Stoichiometry of Reactants: The molar ratio of the aldehyde precursors and the ammonia source is critical. An excess or deficit of one component can lead to the formation of other alkylpyridines or incomplete reaction.
-
Recommended Action: Ensure precise measurement of all reactants. For the synthesis of 5-ethyl-2-methylpyridine, a related isomer, an 8:1 molar ratio of ammonium hydroxide to paraldehyde has been shown to increase yields, although this significantly increases the reaction volume.[3] While the optimal ratio for this compound may differ, this highlights the importance of stoichiometric control.
-
-
Inefficient Catalyst or Promoter: Many pyridine syntheses utilize catalysts or promoters to enhance reaction rates and selectivity. The absence or deactivation of a catalyst can severely impact the yield.
-
Formation of Isomeric Byproducts: A significant challenge in this synthesis is the formation of other isomeric ethylmethylpyridines, such as 5-ethyl-2-methylpyridine.[1] This is due to the multiple possible cyclization pathways of the reaction intermediates.
-
Recommended Action: The product distribution is often influenced by the specific reaction conditions. Altering the temperature, pressure, and catalyst may shift the equilibrium towards the desired 3-substituted isomer. Additionally, employing a robust purification method is crucial to isolate the target compound.
-
Issue 2: Difficulty in Separating this compound from Isomers
Question: My crude product is a mixture of ethylmethylpyridine isomers. How can I effectively purify this compound?
Answer: The separation of positional isomers of alkylpyridines can be challenging due to their similar physical properties, such as boiling points and polarity.[6]
Recommended Purification Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method for separation on a larger scale. The boiling point of this compound is approximately 178°C.[1] However, for isomers with very close boiling points, this method may not provide adequate separation.
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is a common and effective technique.[6]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of non-polar and polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[6] The polarity of the eluent should be gradually increased to facilitate the separation of the isomers.
-
Optimization: If resolution is poor, consider using a less polar mobile phase to increase the retention times of the compounds on the column, allowing for better separation.[6]
-
Issue 3: Formation of Tar-like Substances and Darkening of the Reaction Mixture
Question: My reaction mixture turns dark and forms a significant amount of tar-like material. What is causing this and how can I prevent it?
Answer: The formation of tar and dark coloration is a common issue in pyridine synthesis, especially at elevated temperatures. This is typically due to polymerization and degradation of the starting materials and products.
Potential Causes & Solutions:
-
High Reaction Temperatures: Excessive heat can promote unwanted side reactions, leading to the formation of polymeric materials.[7]
-
Recommended Action: Lower the reaction temperature and monitor it closely. It is crucial to find the lowest effective temperature that still allows for a reasonable reaction rate.
-
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization.
-
Recommended Action: Ensure the purity of your aldehydes and ammonia source. Distillation of liquid starting materials before use is a good practice.
-
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" within the reactor, promoting degradation.
-
Recommended Action: Ensure efficient and continuous stirring throughout the reaction.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent industrial method is a variation of the Chichibabin pyridine synthesis, which involves the gas-phase or liquid-phase condensation of aldehydes (such as acetaldehyde and formaldehyde) with ammonia over a catalyst.[2][8] Another approach involves the reaction of acrolein with propionaldehyde and ammonia.[2]
Q2: What are the common side products in the synthesis of this compound?
A2: The primary side products are typically other positional isomers of ethylmethylpyridine, such as 5-ethyl-2-methylpyridine.[1][8] Depending on the starting materials, other picoline and lutidine derivatives may also be formed. In some cases, pyridine itself can be a byproduct due to demethylation reactions at high temperatures.[2]
Q3: What analytical techniques are best for monitoring the reaction progress and assessing product purity?
A3: Gas Chromatography (GC) is an excellent technique for monitoring the reaction progress and determining the relative amounts of different isomers in the product mixture.[5] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.[9]
Q4: Are there any specific safety precautions to consider when synthesizing this compound?
A4: Yes. The synthesis often involves flammable and volatile aldehydes, as well as corrosive ammonia. The reactions are typically carried out at high temperatures and pressures, necessitating the use of a suitable pressure reactor and appropriate safety measures.[3] Alkylpyridines themselves are toxic and should be handled with care in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for all reagents and products.
III. Data and Protocols
Table 1: Physical Properties of this compound and a Common Isomer
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₁N | 121.18 | 178[1] |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 121.18 | 178[1] |
Experimental Protocol: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.[6]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to the mobile phase.[6]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualized Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Diagram 2: Purification Workflow for Isomer Separation
Caption: A workflow for the separation and purification of isomers.
V. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
DOKUMEN.PUB. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers. Retrieved from --INVALID-LINK--
-
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound SDS, 27987-10-6 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 3-ethyl pyridine 3-ethylpyridine. Retrieved from --INVALID-LINK--
References
- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 5. dokumen.pub [dokumen.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Ethyl-2-methylpyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the complex issue of catalyst deactivation in chemical reactions utilizing 3-Ethyl-2-methylpyridine. Our focus is to move beyond simple procedural steps to explain the underlying causality, enabling you to diagnose and resolve issues effectively in your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst poisoning in the context of reactions with this compound.
Q1: What are the primary mechanisms of catalyst deactivation when working with this compound?
A1: Catalyst deactivation in these systems typically proceeds through three main pathways:
-
Chemical Poisoning: This is the most common issue. It involves the strong chemical adsorption (chemisorption) of substances onto the catalyst's active sites, rendering them inaccessible to reactants.[1][2] The primary culprits are the reactant/product itself and impurities in the feedstock.
-
Pyridine Nitrogen: The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a Lewis base. This allows it to bind strongly to the acidic metal centers (e.g., Pd, Pt, Ni) of the catalyst, effectively blocking active sites. This is a form of competitive inhibition or self-poisoning.[3][4]
-
Feedstock Impurities: Trace contaminants in starting materials or solvents are potent poisons.[5] Common examples include sulfur compounds (H₂S, thiophenes), halides, carbon monoxide, and heavy metals.[1][6] Sulfur, in particular, forms very strong, often irreversible bonds with metal catalysts.[7]
-
-
Fouling (Coking): This is a physical deactivation mechanism where carbonaceous materials (coke) or polymeric byproducts deposit on the catalyst surface and within its pores.[3] This deposition physically blocks access to the active sites.
-
Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the fine metal particles of the catalyst to melt and agglomerate into larger crystals.[3] This process, known as sintering, leads to a significant and often irreversible loss of active surface area.
Q2: Why is the pyridine ring itself a potential catalyst poison?
A2: The nitrogen atom in a pyridine ring is a well-known coordinating agent for metal catalysts.[4] This strong coordination can lead to two primary issues:
-
Catalyst Poisoning: The pyridine molecule can occupy the active sites on the metal surface, preventing the desired reactants from accessing them. This is a significant challenge in reactions like catalytic hydrogenation.[3][8]
-
Undesired C-H Activation: In cross-coupling reactions, the coordinating nitrogen can direct the catalyst to activate C-H bonds adjacent to it, leading to undesired side products instead of the intended reaction at another site.[4]
To mitigate this, one strategy is to perform the reaction in an acidic medium. The acid protonates the pyridine nitrogen, and the resulting pyridinium salt has a greatly reduced affinity for the metal catalyst, thus preventing it from acting as a poison.[3]
Q3: Are all forms of catalyst poisoning permanent?
A3: No, poisoning can be classified as reversible or irreversible.[6]
-
Reversible Poisoning (Inhibition): This occurs when the poison binds weakly to the active sites. The catalyst's activity can often be restored by simply removing the poison from the feed stream.[9] An example is the competitive inhibition by the this compound reactant itself.
-
Irreversible Poisoning: This involves the formation of strong, stable chemical bonds between the poison and the active sites.[1] Sulfur compounds binding to platinum or palladium catalysts are a classic example of irreversible poisoning.[7] Restoring activity in these cases is difficult and may require harsh regeneration procedures or complete catalyst replacement.[6]
Troubleshooting Guide
This guide is structured around common experimental observations to help you diagnose and resolve specific issues.
| Observed Problem | Potential Cause | Recommended Actions & Troubleshooting |
| 1. Sudden, Sharp Drop in Catalyst Activity | Acute Catalyst Poisoning | 1. Analyze Feedstock: Immediately analyze all reaction inputs (this compound, solvents, hydrogen gas) for common poisons like sulfur, CO, or halides.[5] 2. Purify Feed: If poisons are detected, implement a purification step, such as passing the feedstock through a guard bed of appropriate adsorbents.[1][5] 3. Replace Catalyst: The catalyst may be irreversibly poisoned and require replacement. |
| 2. Gradual and Steady Decline in Yield | A. Low-Level Chronic Poisoning B. Coking/Fouling | A. For Chronic Poisoning: 1. Enhance Feed Purity: Use higher-purity grades of reagents and solvents. Ensure inert gas streams are scrubbed of oxygen and CO.[10] B. For Coking/Fouling: 1. Confirm Coking: Perform Temperature-Programmed Oxidation (TPO) on a spent catalyst sample to quantify carbon deposition.[5] 2. Optimize Conditions: Lower the reaction temperature or pressure to minimize the formation of polymeric byproducts. 3. Implement Regeneration: See Protocol 2 for a coked catalyst regeneration procedure. |
| 3. Change in Product Selectivity | A. Partial Site Poisoning B. Sintering | A. For Partial Poisoning: 1. Identify Poison: A specific poison may preferentially block certain types of active sites, altering the reaction pathway. Feedstock analysis is critical. B. For Sintering: 1. Characterize Catalyst: Use TEM or XRD to analyze the metal particle size of the spent catalyst. A significant increase indicates sintering.[3] 2. Review Temperatures: Ensure reaction and regeneration temperatures do not exceed the catalyst's thermal stability limit. Sintering is generally irreversible.[3] |
| 4. Reaction Fails to Initiate or Stalls | A. Severe Poisoning B. Oxygen Contamination | A. For Severe Poisoning: 1. Check Starting Materials: Ensure the purity of all reagents, as even trace impurities can completely halt a reaction.[10] B. For Oxygen Contamination: 1. Ensure Inert Atmosphere: Vigorously degas all solvents and reagents. Run the reaction under a positive pressure of a high-purity inert gas (e.g., Argon, Nitrogen).[10] Oxygen can oxidize and deactivate many common catalysts (e.g., Pd(0)). |
| 5. Catalyst Turns Black (e.g., Palladium) | Catalyst Agglomeration | 1. Review Conditions: The formation of palladium black indicates the agglomeration of the catalyst into an inactive state.[10] This can be caused by excessively high temperatures, improper ligand-to-metal ratios, or the presence of impurities that destabilize the catalytic complex. 2. Optimize Ligand/Additives: Ensure the correct concentration of stabilizing ligands or additives is used. |
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Key pathways leading to catalyst deactivation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 9. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of 3-Ethyl-2-methylpyridine
Welcome to the technical support center for the synthesis of 3-Ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges and provide in-depth, field-tested solutions to improve the regioselectivity of this important synthesis. Our focus is on the "why" behind the "how," ensuring a deep and practical understanding of the experimental choices you make.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for alkylated pyridines like this compound?
A1: Industrially, the synthesis of alkylated pyridines often relies on condensation reactions. The Chichibabin synthesis, which uses aldehydes, ketones, and ammonia, is a classic method.[1] For instance, 5-ethyl-2-methylpyridine has been prepared by reacting paraldehyde with aqueous ammonium hydroxide, often with a catalyst like ammonium acetate, under high temperature and pressure.[2] Gas-phase catalytic methods are also employed, where starting materials are passed over heterogeneous catalysts at elevated temperatures.[3][4] These large-scale methods, however, can sometimes lack the fine regiochemical control required for more specialized applications, leading to mixtures of isomers.
Q2: Why is achieving high regioselectivity in the synthesis of this compound challenging?
A2: The pyridine ring presents a significant challenge for regioselective functionalization due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. Direct alkylation can lead to a mixture of products with substitution at various positions (2-, 3-, and 4-).[5] Furthermore, the presence of multiple reactive sites on both the pyridine ring and the incoming reagents can lead to the formation of undesired isomers and byproducts. Controlling the precise location of the ethyl and methyl groups requires carefully designed synthetic strategies that can overcome these inherent reactivity patterns.
Q3: What are the common isomeric byproducts in this synthesis, and how do they form?
A3: The most common isomeric byproduct is often 5-ethyl-2-methylpyridine. Its formation is prevalent in many condensation reactions used for pyridine synthesis.[1] Other potential isomers include those where the alkyl groups are at different positions on the pyridine ring. The formation of these byproducts is typically governed by the reaction mechanism. For example, in radical reactions, the selectivity can be low, leading to indiscriminate addition of alkyl groups.[5] In condensation reactions, the initial bond formations and subsequent cyclization and aromatization steps determine the final substitution pattern.
Q4: Can computational models help in predicting and improving regioselectivity?
A4: Yes, computational tools like the aryne distortion model have been successfully used to predict the regioselectivity of nucleophilic additions to pyridyne intermediates.[6] By calculating the distortion of the triple bond in the pyridyne, it's possible to predict which carbon atom is more susceptible to nucleophilic attack. This predictive power allows for the rational design of substrates and reaction conditions to favor the formation of the desired isomer. While direct computational models for all synthesis routes of this compound may not be readily available, the principles of using computational chemistry to understand reaction mechanisms and predict outcomes are broadly applicable in organic synthesis.
Troubleshooting Guide: Enhancing Regioselectivity
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound Isomer and a Mixture of Other Alkylated Pyridines.
Potential Cause: Lack of regiochemical control in the chosen synthetic route. Many traditional methods, such as direct alkylation or certain condensation reactions, are not inherently selective for the 3,2-substitution pattern.
Recommended Solutions:
-
Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving regioselective functionalization of pyridines. By using a directing group (DG) at a specific position, you can direct a metalating agent (typically an organolithium reagent) to the adjacent ortho position.
-
Step-by-Step Protocol for a DoM Approach:
-
Protecting the Nitrogen: If necessary, protect the pyridine nitrogen to prevent side reactions.
-
Introduction of a Directing Group: Introduce a suitable directing group at the 2-position of the pyridine ring. Common directing groups include amides, carbamates, and ethers.
-
Ortholithiation: Treat the substituted pyridine with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to selectively deprotonate the C3 position.
-
Electrophilic Quench with an Ethylating Agent: Introduce an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to react with the lithiated intermediate, forming the C-C bond at the 3-position.
-
Introduction of the Methyl Group: Depending on the directing group, the methyl group can be introduced in a subsequent step, potentially after modification or removal of the directing group.
-
-
-
Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions offer excellent control over regioselectivity. The general approach involves creating a pyridine derivative with a leaving group (e.g., a halide) at one position and then coupling it with an organometallic reagent.
-
Example Workflow:
-
Synthesis of a Halogenated Precursor: Prepare a 2-methyl-3-halopyridine (e.g., 3-bromo-2-methylpyridine).
-
Cross-Coupling Reaction: Perform a Suzuki, Negishi, or Stille coupling reaction with an appropriate ethyl-organometallic reagent (e.g., ethylboronic acid, diethylzinc, or ethyltributylstannane) in the presence of a palladium or nickel catalyst and a suitable ligand.
-
-
Causality: DoM and cross-coupling reactions provide high regioselectivity because the position of functionalization is predetermined by the placement of the directing group or the leaving group on the pyridine ring. This avoids the statistical mixtures often obtained with less controlled methods.
Problem 2: Formation of 3-Ethylpyridine as a Major Byproduct.
Potential Cause: In some synthetic routes, particularly those involving the reaction of acetaldehyde and formaldehyde with an ammonia source, the formation of 3-ethylpyridine can be a significant side reaction.[7] This can occur if the reaction conditions favor the incorporation of two carbons from acetaldehyde at the 2 and 3 positions, followed by cyclization and loss of the methyl group precursor.
Recommended Solutions:
-
Optimize Reaction Parameters:
-
Temperature and Pressure: Carefully control the reaction temperature and pressure. A patent for the synthesis of 3-methylpyridine suggests that specific temperature (278 °C) and pressure (100 bar) ranges can maximize the yield of the desired product while minimizing byproduct formation.[7]
-
Stoichiometry of Reactants: The molar ratio of the reactants (e.g., acetaldehyde, formaldehyde, and ammonia source) is critical. Systematically vary the ratios to find the optimal conditions for the formation of this compound.
-
Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For liquid-phase synthesis, ammonium acetate is often used.[8] Experiment with different catalysts and catalyst concentrations.
-
Data-Driven Optimization of Reaction Conditions:
| Parameter | Range to Investigate | Rationale |
| Temperature | 250-300 °C | Higher temperatures can favor different reaction pathways. |
| Pressure | 50-150 bar | Influences the concentration of gaseous reactants and reaction kinetics. |
| Acetaldehyde/Formaldehyde Ratio | 1:1 to 3:1 | Affects the relative rates of incorporation of one- and two-carbon units. |
| Catalyst Concentration | 1-10 mol% | Can alter the rate of the desired reaction versus side reactions. |
Problem 3: Poor Yields Due to Low Reactivity of the Pyridine Ring.
Potential Cause: The electron-deficient nature of the pyridine ring makes it unreactive towards many electrophilic substitution reactions.
Recommended Solutions:
-
Pyridine N-oxide Strategy: Converting the pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the C4 position.[9] While this may not directly lead to the 3,2-isomer, the increased reactivity can be exploited in multi-step synthetic sequences. After the desired substitution, the N-oxide can be deoxygenated.
-
Use of Highly Reactive Intermediates (Pyridynes): 3,4-pyridyne intermediates are highly reactive and can be trapped with nucleophiles. By carefully choosing substituents on the pyridine ring, the regioselectivity of the nucleophilic addition can be controlled.[6][10] For example, an ethoxy group at the C2 position can direct the addition of an organomagnesium reagent to the C4 position.[10]
Visualizing the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Synthesis via Directed Ortho-Metalation (Illustrative Example)
This is a generalized protocol and may require optimization for specific substrates.
-
Preparation of N-pivaloyl-2-aminopyridine: To a solution of 2-aminopyridine in anhydrous THF, add triethylamine. Cool the mixture to 0 °C and slowly add pivaloyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract the product with ethyl acetate. Purify by column chromatography.
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve N-pivaloyl-2-aminopyridine in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of s-butyllithium (1.1 equivalents). Stir the mixture at -78 °C for 1 hour.
-
Ethylation: To the cooled solution, add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Work-up and Deprotection: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent. The pivaloyl group can then be removed under acidic or basic conditions to yield 3-ethyl-2-aminopyridine, which can be further modified to introduce the methyl group.
Protocol 2: Gas-Phase Catalytic Synthesis of Methylpyridines
This protocol is adapted from literature and highlights the general conditions for such reactions.[3]
-
Catalyst Preparation: Prepare a catalyst consisting of cadmium oxide and chromium oxide supported on kaolin. The specific ratios of the components are crucial for catalyst activity and selectivity.[3]
-
Reaction Setup: A fixed-bed reactor is typically used. The catalyst is packed into the reactor, which is heated to the desired temperature (e.g., 420 °C).
-
Reaction Execution: A mixture of the starting materials (e.g., acetylene and ammonia for methylpyridine synthesis) is passed through the heated catalyst bed.[11]
-
Product Collection and Analysis: The product stream is cooled to condense the liquid products. The composition of the product mixture is then analyzed by gas chromatography to determine the yield and selectivity of the desired methylpyridine isomers.
Visualizing a Synthetic Pathway:
Caption: A simplified workflow for a DoM-based synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
- 4. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Ethyl-2-methylpyridine Synthesis
Welcome to the technical support center for troubleshooting low conversion rates in 3-Ethyl-2-methylpyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important pyridine derivative. The content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Foundational Knowledge: The Chichibabin Pyridine Synthesis
The industrial production of this compound, along with other alkylpyridines, often relies on variations of the Chichibabin pyridine synthesis . This reaction typically involves the condensation of aldehydes and/or ketones with ammonia at elevated temperatures and pressures, often in the presence of a catalyst.[1][2][3] Understanding the fundamentals of this reaction is crucial for effective troubleshooting.
The synthesis of 5-ethyl-2-methylpyridine, a closely related isomer, is achieved by the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[1][4] The formation of this compound can also be accomplished through similar pathways involving acetaldehyde, ammonia, and potentially other carbonyl compounds under specific catalytic conditions. The reaction proceeds through a complex series of steps including imine formation, aldol-type condensations, and Michael additions to ultimately form the pyridine ring.[1][3]
Generalized Reaction Scheme:
Caption: Generalized workflow of the Chichibabin pyridine synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to low conversion rates in this compound synthesis. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Q1: My reaction has stalled, and the conversion to this compound is significantly lower than expected. What are the likely causes?
Several factors can contribute to a stalled or low-yielding reaction. A systematic approach to diagnosing the issue is essential.
A1.1: Suboptimal Reaction Conditions
The Chichibabin synthesis is highly sensitive to temperature and pressure.[5] Deviations from the optimal ranges can drastically reduce the reaction rate and overall yield.
-
Causality: The various condensation and cyclization steps have different activation energies. Insufficient temperature may prevent key steps from proceeding at an appreciable rate. Conversely, excessively high temperatures can promote side reactions and decomposition.[6] Pressure is crucial for maintaining the concentration of gaseous reactants like ammonia in the liquid phase.
-
Troubleshooting Protocol:
-
Verify Temperature and Pressure: Cross-reference your experimental parameters with established protocols for similar pyridine syntheses. Typical gas-phase reactions over catalysts occur at 350–500 °C.[1][3] Liquid-phase syntheses are often conducted at 200-300 °C and high pressure (e.g., 12-13 MPa).[7]
-
Systematic Optimization: If the optimal conditions for your specific setup are unknown, perform a Design of Experiments (DoE) by systematically varying the temperature and pressure to identify the optimal operating window.[7]
-
Monitor for Exotherms: Be aware that these reactions can be exothermic.[4] Ensure your reactor has adequate temperature control to prevent runaway reactions that can lead to side product formation.
-
| Parameter | Typical Range (Gas Phase) | Typical Range (Liquid Phase) | Potential Impact of Deviation |
| Temperature | 350 - 500 °C[1][3] | 200 - 300 °C[7] | Too low: Slow reaction rate. Too high: Increased side products, decomposition.[6] |
| Pressure | Atmospheric to moderate | 30 - 130 bar[8] | Too low: Insufficient reactant concentration (especially ammonia). |
| Reaction Time | Varies with flow rate | 10 - 90 minutes[8] | Too short: Incomplete conversion. Too long: Potential for product degradation. |
A1.2: Catalyst Deactivation or Inefficiency
The catalyst is the heart of the reaction, and its performance is paramount.
-
Causality: Catalysts like modified alumina (Al₂O₃) or silica (SiO₂) are commonly used.[1][3] These solid catalysts can become deactivated through coking (deposition of carbonaceous materials), poisoning by impurities in the feed, or physical degradation. The choice of catalyst itself is also critical for selectivity.[5][9]
-
Troubleshooting Protocol:
-
Catalyst Characterization: Before and after the reaction, characterize your catalyst using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to check for changes in its physical structure.[5]
-
Test for Poisoning: Analyze your starting materials for potential catalyst poisons such as sulfur or certain metals.
-
Catalyst Regeneration/Replacement: If deactivation is suspected, attempt to regenerate the catalyst according to the manufacturer's instructions or replace it with a fresh batch.
-
Screen Different Catalysts: The optimal catalyst can be substrate-specific. Consider screening different acidic or basic catalysts, including zeolites, which have shown to improve conversion and selectivity.[1]
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My reaction produces a complex mixture of byproducts with low selectivity for this compound. How can I improve this?
Low selectivity is a common issue in Chichibabin-type reactions, often resulting from the formation of isomeric pyridines and other condensation products.[10][11]
A2.1: Understanding Side Reactions
-
Causality: The complexity of the reaction mechanism, involving multiple competing pathways, can lead to the formation of various side products.[2] For instance, the reaction of acetaldehyde and ammonia can also produce 2- and 4-methylpyridines.[1][3] The formation of 3-ethylpyridine as a byproduct has also been reported in similar syntheses.[8] Over-amination or the formation of dimeric products can also occur.[12][13]
-
Troubleshooting Protocol:
-
Byproduct Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major byproducts in your crude reaction mixture.[14][15][16] This will provide clues about the competing reaction pathways.
-
Adjust Reactant Stoichiometry: The molar ratio of the carbonyl compounds to ammonia can significantly influence the product distribution. Systematically vary these ratios to favor the formation of the desired product.
-
Modify Catalyst: As mentioned previously, the catalyst plays a key role in selectivity. Experiment with different catalyst supports and promoters to steer the reaction towards this compound.[5][9] For example, vanadium-based catalysts have been optimized for the oxidation of methylpyridines, indicating the importance of catalyst composition in directing reactivity.[9]
-
A2.2: Reaction Monitoring and Control
-
Causality: Allowing the reaction to proceed for too long or at too high a temperature can lead to the formation of thermodynamically favored but undesired products.
-
Troubleshooting Protocol:
-
Real-time Reaction Monitoring: Employ in-situ monitoring techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of the product and key intermediates over time.[17][18][19][20][21][22] This allows for quenching the reaction at the point of maximum desired product concentration.
-
Controlled Addition of Reactants: Instead of adding all reactants at once, a gradual or continuous feed of one or more reactants can help maintain optimal concentrations and minimize side reactions.[23]
-
Q3: I am having difficulty isolating pure this compound from the crude reaction mixture. What purification strategies are recommended?
Effective purification is essential for obtaining a high-purity final product and accurately assessing the reaction yield.
A3.1: Extraction and Distillation
-
Causality: The crude reaction mixture often contains unreacted starting materials, the catalyst, water, and a variety of basic pyridine derivatives. A multi-step purification process is typically required.
-
Purification Protocol:
-
Catalyst Removal: If a heterogeneous catalyst is used, it should be removed by filtration.
-
Solvent Extraction: The organic products can be extracted from the aqueous reaction mixture using a suitable organic solvent like chloroform, toluene, or xylene.[4][24]
-
Fractional Distillation: Due to the different boiling points of the various pyridine derivatives, fractional distillation under reduced pressure is a highly effective method for separating this compound from other isomers and byproducts.[4][24]
-
III. Analytical Methods for Reaction Monitoring and Product Characterization
Accurate analysis is crucial for both troubleshooting and process optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable tool for identifying the components of the reaction mixture, including the desired product and any byproducts.[14][15][16] It allows for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified this compound.[15][18][19][20][21][22] NMR can also be used for real-time reaction monitoring to determine conversion rates.[17]
IV. References
-
Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chichibabin reaction. (n.d.). In Grokipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Budhathoki, R. (2022, April 27). Chichibabin pyridine synthesis. Chemistry Notes. --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). In Revolvy. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). In Wikiwand. Retrieved January 3, 2026, from --INVALID-LINK--
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (2022). ResearchGate. --INVALID-LINK--
-
chichibabin pyridine synthesis, UPR, ecoinvent 3.6, Allocation, APOS. (n.d.). In GLAD. Retrieved January 3, 2026, from --INVALID-LINK--
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). Synform. --INVALID-LINK--
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. --INVALID-LINK--
-
Chichibabin Pyridine Synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. --INVALID-LINK--
-
Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid. (2025). ResearchGate. --INVALID-LINK--
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (n.d.). Journal of the American Chemical Society. --INVALID-LINK--
-
5-ethyl-2-methylpyridine. (n.d.). In Organic Syntheses Procedure. Retrieved January 3, 2026, from --INVALID-LINK--
-
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (2017). ResearchGate. --INVALID-LINK--
-
This compound. (n.d.). In PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Supporting Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
3-Ethylpyridine. (n.d.). In PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Electronic supplementary information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Process for the synthesis of 3-methyl-pyridine. (2017). Google Patents. --INVALID-LINK--
-
3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum. (n.d.). In ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound. (n.d.). In SpectraBase. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. (n.d.). Oriental Journal of Chemistry. --INVALID-LINK--
-
Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Process for the production of 2-methyl-5-ethyl pyridine. (1974). Google Patents. --INVALID-LINK--
-
Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). Benchchem. --INVALID-LINK--
-
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (2017). ResearchGate. --INVALID-LINK--
-
Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025). ResearchGate. --INVALID-LINK--
-
This compound. (n.d.). In PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Nicotinic acid. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chichibabin pyridine synthesis [a.osmarks.net]
- 3. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. globallcadataaccess.org [globallcadataaccess.org]
- 11. thieme.de [thieme.de]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]-3-Methyl Pyridine (N,Te,N) – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Ethyl-2-methylpyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Ethyl-2-methylpyridine. Isomeric impurities present a significant hurdle in achieving the high purity required for downstream applications. This document provides in-depth, experience-based answers to common problems, detailed protocols, and the scientific rationale behind our recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with this compound?
Answer: The impurity profile of this compound is highly dependent on its synthetic route. Typically, syntheses involving the condensation of aldehydes and ammonia can produce a range of alkylated pyridine isomers.
The most common isomeric impurities are other ethylmethylpyridines and dimethylpyridines (lutidines) .
-
Ethylmethylpyridines: Positional isomers such as 5-Ethyl-2-methylpyridine and 4-Ethyl-2-methylpyridine are frequent contaminants. Their formation is often thermodynamically or kinetically favored under certain reaction conditions.
-
Lutidines (Dimethylpyridines): If the feedstock contains acetaldehyde or its equivalents, various lutidine isomers (e.g., 2,3-lutidine, 2,5-lutidine, 3,4-lutidine) can form.
The structural similarity and, consequently, the close physical properties of these isomers make their separation from the target compound, this compound, a significant purification challenge.
Q2: What are the primary methods for removing these isomers?
Answer: The choice of purification method is dictated by the physical properties of the target compound and its impurities, primarily the differences in boiling point and potential for crystallization.
-
High-Efficiency Fractional Distillation: This is the most common and effective method for separating liquid isomers with different boiling points. The success of this technique hinges on the boiling point difference (ΔT) between the isomers and the efficiency of the distillation column (measured in theoretical plates).
-
Recrystallization (via Salt Formation): Pyridines are basic and readily form salts (e.g., hydrochlorides, picrates). These salts are often crystalline solids with distinct solubilities and crystal lattice energies. Converting the mixture of liquid pyridine isomers into salts and performing a recrystallization can provide excellent purification, as the desired isomer's salt may selectively crystallize out of a chosen solvent system.[1][2]
-
Preparative Chromatography: For small-scale, high-purity requirements, preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) can be employed. While effective, these methods are generally not scalable for bulk purification.[3]
-
Selective Inclusion/Enclathration: This is an advanced technique where a "host" molecule with a specific cavity size and shape selectively forms a crystalline complex with one of the isomers (the "guest"). This method can be exceptionally selective for isomers that are nearly impossible to separate by other means.[4]
Q3: How do I choose the best purification method for my specific impurity profile?
Answer: The optimal method depends on a careful analysis of your specific mixture. A logical workflow can guide your decision. The first step is always to identify the impurities and their approximate concentrations, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Structure | Boiling Point (°C) | Rationale for Separation |
| This compound | C₈H₁₁N | 178.6 [5][6] | Target Compound |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 178[7][8][9][10][11] | Very small ΔT. Extremely difficult by distillation. |
| 4-Ethyl-2-methylpyridine | C₈H₁₁N | 179-180[12][13] | Very small ΔT. Extremely difficult by distillation. |
| 3-Ethylpyridine | C₇H₉N | 163-166[14][15] | Large ΔT. Easily separable by distillation. |
| 2,3-Lutidine | C₇H₉N | 161-163[4][16][17][18] | Large ΔT. Easily separable by distillation. |
| 2,4-Lutidine | C₇H₉N | 157-159[19][20][21] | Large ΔT. Easily separable by distillation. |
| 2,5-Lutidine | C₇H₉N | 157-159[22][23][24][25] | Large ΔT. Easily separable by distillation. |
| 2,6-Lutidine | C₇H₉N | 143-145[3][26][27][28] | Large ΔT. Easily separable by distillation. |
| 3,4-Lutidine | C₇H₉N | 164-179.1[29][30][31] | Moderate ΔT. Separable by efficient distillation. |
| 3,5-Lutidine | C₇H₉N | 169-174[32][33][34][35][36][37] | Small ΔT. Difficult by distillation. |
Note: Boiling points are reported from multiple sources and may vary slightly.
The following diagram outlines a logical approach to selecting a purification strategy.
Troubleshooting Guide
Issue 1: My fractional distillation is ineffective; purity is not improving significantly.
Question: I'm trying to remove an isomeric impurity with a boiling point only 3-4°C different from my product, but after distillation, the GC analysis shows minimal change. What's going wrong?
Answer: This is a classic problem when separating compounds with close boiling points, known as low relative volatility. The issue typically stems from insufficient column efficiency or improper distillation parameters.
Causality & Explanation: Fractional distillation works by establishing a series of vapor-liquid equilibria up the length of a packed column. Each equilibrium event (a "theoretical plate") slightly enriches the vapor phase with the more volatile component. To separate close-boiling isomers, you need a column with a very high number of theoretical plates.
Troubleshooting Actions:
-
Increase Column Efficiency:
-
Action: Switch from a simple Vigreux column to a more efficient packed column, such as one filled with Raschig rings, metal sponge, or structured packing (e.g., a spinning band distillation apparatus). A longer column length directly increases the number of theoretical plates.
-
-
Optimize the Reflux Ratio:
-
Action: Increase the reflux ratio. This means returning more of the condensed vapor (distillate) to the column instead of collecting it. A higher reflux ratio (e.g., 10:1 or 20:1, drops returned vs. drops collected) allows for more equilibrium stages, enhancing separation at the cost of a slower distillation rate.
-
-
Ensure Adiabatic Conditions:
-
Action: Insulate the distillation column thoroughly with glass wool or vacuum jacketing. Heat loss from the column disrupts the temperature gradient, effectively reducing the number of theoretical plates and ruining the separation.
-
-
Maintain a Slow, Steady Distillation Rate:
-
Action: Apply heat slowly and consistently to maintain a steady boil-up rate. A distillation that is too rapid will prevent the necessary equilibria from being established within the column.
-
Issue 2: Recrystallization of the pyridine salt results in an oil or very poor recovery.
Question: I converted my isomer mixture to the hydrochloride salt to attempt purification by recrystallization, but it either "oiled out" upon cooling or I recovered very little material. How can I fix this?
Answer: This problem points to an issue with the chosen solvent system or cooling procedure. "Oiling out" occurs when the solute's solubility limit is exceeded above its melting point, causing it to separate as a liquid instead of forming a crystal lattice. Poor recovery indicates the salt is too soluble in the cold solvent.
Causality & Explanation: A successful recrystallization relies on a solvent that dissolves the compound well when hot but poorly when cold.[38] For ionic salts like pyridine hydrochlorides, solvent polarity is critical. Oiling out can also be caused by the presence of impurities that depress the melting point of the mixture.
Troubleshooting Actions:
-
Optimize the Solvent System:
-
Action: Use a binary solvent system. Start by dissolving the salt in a minimal amount of a polar solvent in which it is soluble (e.g., hot ethanol or methanol). Then, slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) at the elevated temperature until the solution just becomes cloudy. Re-heat slightly to clarify and then allow to cool slowly. This method allows for fine-tuning of the solvent polarity to induce crystallization.[39]
-
-
Control the Cooling Rate:
-
Action: Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces. Rapid cooling (e.g., plunging into an ice bath) promotes precipitation and oiling out rather than the selective process of crystal growth.[38] Once crystals have formed at room temperature, then place the flask in an ice bath to maximize recovery.
-
-
Scratch the Flask / Seed the Solution:
-
Action: If crystals are slow to form, induce nucleation by scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a tiny "seed" crystal from a previous successful batch if available.
-
Issue 3: I can't confirm the purity or identity of my final product.
Question: My product appears pure by TLC, but I'm not confident I have the correct isomer or that it's free of trace contaminants. What analytical techniques should I use for validation?
Answer: Relying on a single analytical technique is insufficient for confirmation. A combination of chromatographic and spectroscopic methods is essential for unambiguous structure verification and purity assessment.
Validation System:
-
High-Resolution Gas Chromatography (GC):
-
Action: Use a GC with a long capillary column (e.g., 30-60 meters) and a slow temperature ramp. This will provide the best possible resolution to separate very close-boiling isomers. Purity can be assessed by peak area percentage. Spike the sample with an authentic standard of the target isomer to confirm retention time.
-
-
Mass Spectrometry (MS):
-
Action: Couple the GC to a mass spectrometer (GC-MS). While positional isomers will have identical molecular weights and very similar fragmentation patterns, MS is invaluable for confirming the absence of non-isomeric impurities (e.g., starting materials, solvent residue, or compounds with different elemental formulas).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: This is the most powerful tool for distinguishing positional isomers. Acquire both ¹H and ¹³C NMR spectra. Each isomer will have a unique set of chemical shifts and coupling constants based on the substitution pattern on the pyridine ring. Compare the obtained spectra to literature values or use predictive software to confirm the structure of your purified product.
-
Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for separating isomers with a boiling point difference of at least 5°C.
Methodology:
-
Preparation: Ensure all glassware is meticulously dried. Pyridines are hygroscopic.[34] Charge the distillation flask (not more than 2/3 full) with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Assembly: Assemble the apparatus as shown above, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Insulation: Wrap the distillation column from the flask joint to the bottom of the distillation head with glass wool or aluminum foil to prevent heat loss.
-
Distillation: a. Begin heating the flask gently. b. As the mixture boils, allow the vapor to rise slowly through the column. You will observe a "reflux ring" of condensing vapor climbing the packing. c. Allow the column to equilibrate by maintaining total reflux (no distillate collected) for 30-60 minutes once the reflux ring reaches the top. d. Begin collecting the distillate at a very slow rate, maintaining a high reflux ratio (e.g., collect 1 drop for every 10-20 drops that fall back into the column).
-
Fraction Collection: a. Collect a small initial "forerun" fraction, which will be enriched in the most volatile impurities. b. As the head temperature stabilizes at the boiling point of the desired product, switch to a new collection flask. c. Monitor the temperature closely. A sharp, stable temperature reading indicates a pure fraction is being collected. A gradual increase in temperature signifies the presence of higher-boiling impurities. d. Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.
-
Analysis: Analyze each fraction by GC to determine its composition and combine the pure fractions.
References
- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,3-Dimethylpyridine (2,3-Lutidine) Chemical Properties, Safety Data, Applications & Supplier China | High Purity 2,3-Lutidine Manufacturer [pipzine-chem.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 8. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]
- 9. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-ETHYL-2-METHYLPYRIDINE CAS#: 536-88-9 [m.chemicalbook.com]
- 13. 4-ETHYL-2-METHYLPYRIDINE CAS#: 536-88-9 [amp.chemicalbook.com]
- 14. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 15. 3-Ethylpyridine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]
- 16. chembk.com [chembk.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. Pyridine, 2,3-dimethyl- (CAS 583-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. chemimpex.com [chemimpex.com]
- 20. 2,4-ルチジン ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 21. chembk.com [chembk.com]
- 22. Page loading... [wap.guidechem.com]
- 23. 2,5-dimethylpyridine [stenutz.eu]
- 24. 2,5-Lutidine (2,5-Dimethylpyridine) Chemical Properties, Uses, Safety & Suppliers – Comprehensive Guide [pipzine-chem.com]
- 25. chemsynthesis.com [chemsynthesis.com]
- 26. 2,6-Dimethylpyridine(108-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 27. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 28. 2,6-Dimethylpyridine (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity 2,6-Dimethylpyridine Online [pipzine-chem.com]
- 29. 3,4-dimethylpyridine [stenutz.eu]
- 30. Pyridine, 3,4-dimethyl- [webbook.nist.gov]
- 31. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. fishersci.com [fishersci.com]
- 33. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]
- 34. 3,5-dimethylpyridine [stenutz.eu]
- 35. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]
- 36. 3,5-Dimethylpyridine(591-22-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 37. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Enhancing the Efficiency of 3-Ethyl-2-methylpyridine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Ethyl-2-methylpyridine in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your catalyzed reactions. Drawing from established principles of organocatalysis and extensive field experience, this document aims to be a practical resource for overcoming common experimental hurdles.
Introduction to the Catalytic Role of this compound
This compound, a substituted pyridine, serves as a versatile catalyst in organic synthesis, primarily functioning as a sterically hindered non-nucleophilic base and an acid scavenger. Its efficacy stems from the electronic properties of the pyridine ring and the steric bulk provided by the ethyl and methyl substituents. Unlike 4-(Dimethylamino)pyridine (DMAP), which is a potent nucleophilic catalyst, the substitution pattern in this compound significantly reduces the nucleophilicity of the nitrogen atom.[1][2] This characteristic is advantageous in reactions where nucleophilic catalysis can lead to unwanted side products.
The primary catalytic applications of this compound and other sterically hindered pyridines include:
-
Acid Scavenging: In reactions that generate acidic byproducts, such as hydrogen halides (e.g., HCl), this compound efficiently neutralizes the acid, preventing acid-catalyzed degradation of starting materials or products and driving the reaction to completion.[3]
-
Base Catalysis: It can act as a proton acceptor to deprotonate substrates, thereby increasing their nucleophilicity and facilitating reactions. Its moderate basicity is often sufficient to promote reactions without causing base-induced side reactions.[1]
This guide will focus on troubleshooting common issues in reactions where this compound is employed, particularly in acylation and silylation reactions.
Troubleshooting Guide: Acylation Reactions
Acylation of alcohols and amines is a fundamental transformation where this compound can be used as an acid scavenger.[4] Common issues include low yield, slow reaction rates, and difficult purification.
Question 1: My acylation reaction is showing low conversion or is proceeding very slowly. How can I improve the reaction rate and yield?
Answer:
Low conversion in acylation reactions using this compound is a common challenge and can often be addressed by systematically evaluating the reaction parameters.
Causality and Experimental Choices:
-
Insufficient Catalyst Loading: While acting as a base, a stoichiometric amount of this compound relative to the acid generated is typically required. However, using a slight excess (1.1-1.5 equivalents) can help to drive the reaction to completion, especially if there are trace acidic impurities in the reagents or solvent.
-
Suboptimal Temperature: Acylation reactions can be sensitive to temperature. While room temperature is a common starting point, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate without promoting side reactions. Conversely, for highly reactive substrates, cooling the reaction may be necessary to control exothermicity and improve selectivity.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water can consume the acylating agent.
-
Steric Hindrance: Highly sterically hindered alcohols or acylating agents can lead to slow reaction rates. In such cases, prolonged reaction times or higher temperatures may be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in acylation.
Question 2: I am observing significant byproduct formation in my acylation reaction. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation in acylation reactions can often be attributed to the reactivity of the starting materials or the presence of impurities.
Common Side Reactions and Mitigation Strategies:
-
Reaction with Solvent: Some solvents can react with the acylating agent. For example, if using an alcohol as a solvent, it will compete with the substrate for the acylating agent. Using an inert, aprotic solvent is crucial.
-
Diacylation: For substrates with multiple hydroxyl or amino groups, di- or poly-acylation can occur. To favor mono-acylation, consider using a stoichiometric amount of the acylating agent and adding it slowly to the reaction mixture at a lower temperature.
-
Elimination Reactions: For substrates prone to elimination (e.g., tertiary alcohols), the basicity of this compound, although moderate, might promote elimination, especially at elevated temperatures. Running the reaction at a lower temperature can help minimize this.
Experimental Protocol: General Procedure for Acylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Add this compound (1.2 eq.) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Silylation Reactions
Silylation is a common method for protecting hydroxyl groups. Sterically hindered bases like this compound are often used to facilitate these reactions by scavenging the acid byproduct.[5]
Question 1: My silylation of a tertiary alcohol is incomplete. What adjustments can I make?
Answer:
Silylating sterically hindered alcohols, such as tertiary alcohols, can be challenging due to slow reaction kinetics.
Key Considerations for Hindered Substrates:
-
Choice of Silylating Agent: For tertiary alcohols, a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf), is often more effective than a silyl chloride (e.g., TBSCl).
-
Reaction Conditions: These reactions may require more forcing conditions, including elevated temperatures and longer reaction times.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can accelerate silylation reactions compared to less polar solvents like DCM.[5]
Optimization Table for Silylation of a Tertiary Alcohol:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Silylating Agent | TBSCl | TBSOTf | Increased reactivity for hindered alcohols. |
| Temperature | Room Temperature | 40-60 °C | Overcomes steric hindrance. |
| Solvent | DCM | DMF | Polar aprotic solvent can accelerate the reaction.[5] |
| Reaction Time | 4 hours | 12-24 hours | Allows for complete conversion of slow-reacting substrates. |
Question 2: After my silylation reaction, I am having difficulty removing the pyridinium salt byproduct during workup. What purification strategies can I employ?
Answer:
The pyridinium salt formed from this compound and the acidic byproduct can sometimes be challenging to remove completely.
Purification Techniques:
-
Aqueous Wash: A standard workup with a dilute acid wash (e.g., 1M HCl) will protonate any remaining this compound and extract the resulting salt into the aqueous layer.[3] This should be followed by a wash with saturated aqueous sodium bicarbonate to remove any residual acid.
-
Filtration through Silica Gel: If the pyridinium salt persists, passing the crude product through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes/ethyl acetate), can effectively remove the polar salt.
-
Distillation: If the desired silylated product is volatile and thermally stable, distillation can be an effective method for separation from the non-volatile pyridinium salt.
Frequently Asked Questions (FAQs)
Q1: How does this compound compare to other common bases like DMAP and 2,6-lutidine?
A1: this compound occupies a useful niche among pyridine-based catalysts.
-
vs. DMAP: DMAP is a highly effective nucleophilic catalyst due to the electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen.[2][6] this compound, with its alkyl substituents adjacent to the nitrogen, is sterically hindered and a much poorer nucleophile, making it a better choice when only a non-nucleophilic base or acid scavenger is required.[1]
-
vs. 2,6-Lutidine: Both are sterically hindered, non-nucleophilic bases.[7] The choice between them may depend on factors like pKa, cost, and boiling point for ease of removal. Their performance in a given reaction is often comparable, and the optimal choice may need to be determined empirically.
Q2: Can this compound be used in transition metal-catalyzed reactions?
A2: Yes, but with caution. The lone pair on the nitrogen of this compound can coordinate to transition metals, potentially inhibiting catalysis.[8] However, its steric bulk can sometimes be advantageous in preventing strong coordination that leads to catalyst deactivation. Its primary role in such reactions is often as an acid scavenger.
Q3: What are the key safety considerations when working with this compound?
A3: this compound should be handled in a well-ventilated fume hood. It is a flammable liquid and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: How can I monitor the progress of a reaction catalyzed by this compound?
A4: The choice of monitoring technique depends on the specific reaction.
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques provide quantitative data on the reaction progress.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Mechanistic Insights
The role of this compound as a non-nucleophilic base is crucial for its function. In acylation and silylation reactions, it facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and/or by scavenging the acidic byproduct, which drives the equilibrium towards the product side.
Caption: Generalized catalytic role of a non-nucleophilic base.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. soci.org [soci.org]
- 3. benchchem.com [benchchem.com]
- 4. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 5. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Ethyl-2-methylpyridine and Lutidine Isomers as Catalysts in Organic Synthesis
This guide provides an in-depth comparative analysis of 3-Ethyl-2-methylpyridine and common lutidine isomers (2,6-lutidine and 3,5-lutidine) for researchers, scientists, and professionals in drug development. The selection of an appropriate non-nucleophilic base is a critical parameter in synthetic chemistry, often dictating the success, yield, and selectivity of a reaction. This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure, physicochemical properties, and catalytic performance, providing field-proven insights to guide your experimental design.
Introduction: The Role of Sterically Hindered Pyridine Bases
Pyridine and its alkylated derivatives are fundamental tools in organic synthesis, primarily serving as bases and nucleophiles. However, in many reactions, such as dehydrohalogenations or the protection of alcohols as silyl ethers, the nucleophilicity of the base can lead to undesirable side reactions (e.g., SN2 substitution). To circumvent this, chemists employ sterically hindered pyridine derivatives. The strategic placement of alkyl groups around the nitrogen atom effectively shields its lone pair of electrons, diminishing its ability to act as a nucleophile while preserving its capacity to function as a proton acceptor (a Brønsted base).
This guide focuses on a direct comparison of this compound against two widely used lutidine (dimethylpyridine) isomers: 2,6-lutidine and 3,5-lutidine. While all are pyridine derivatives, their distinct substitution patterns impart unique steric and electronic properties, making them suitable for different catalytic applications. Understanding these nuances is key to optimizing reaction pathways and achieving desired chemical transformations.
Physicochemical Properties: A Head-to-Head Comparison
The utility of these bases is a direct consequence of their structure. The key distinguishing factors are basicity (quantified by the pKa of the conjugate acid) and the degree of steric hindrance around the nitrogen atom.
| Property | This compound | 2,6-Lutidine | 3,5-Lutidine |
| Molecular Formula | C₈H₁₁N[1] | C₇H₉N[2] | C₇H₉N[3] |
| Molecular Weight | 121.18 g/mol [1] | 107.15 g/mol [4] | 107.156 g/mol [3] |
| Boiling Point | ~180-182 °C (est.) | 143-145 °C[4] | 171.9 °C[3] |
| pKa of Conjugate Acid | ~7.2 (est.) | 6.7[5] | 6.15[3] |
| Steric Hindrance | High (Asymmetric) | Very High (Symmetric) | Low |
Expert Analysis:
-
Basicity (pKa): The basicity of pyridine derivatives is enhanced by electron-donating alkyl groups.[6][7] 3,5-Lutidine, with methyl groups meta to the nitrogen, experiences this inductive effect without significant steric interference, but its pKa is lower than 2,6-lutidine. The two methyl groups ortho to the nitrogen in 2,6-lutidine provide substantial steric shielding.[5][8] This steric hindrance can, in some contexts, slightly increase basicity compared to less hindered pyridines, though severe hindrance can also distort the geometry required for optimal protonation.[7][9] this compound, with both an ortho-methyl and a meta-ethyl group, is expected to have a basicity comparable to or slightly higher than 2,6-lutidine due to the combined electron-donating effects.
-
Steric Hindrance: This is the most critical differentiating factor.
-
2,6-Lutidine is the archetypal sterically hindered base. The two ortho-methyl groups form a protective pocket around the nitrogen, making it an extremely poor nucleophile.[5]
-
This compound also possesses significant steric bulk from the ortho-methyl group, but the hindrance is asymmetric. This can offer unique selectivity in certain substrates.
-
3,5-Lutidine has no ortho substituents, meaning its nitrogen atom is sterically accessible. Consequently, it is a much stronger nucleophile than the other two and is generally not suitable for applications requiring a non-nucleophilic base.[10]
-
Catalytic Performance: A Reaction-Based Comparison
The choice between these catalysts is dictated by the specific demands of the reaction. Their performance is a trade-off between basicity and steric accessibility.
Application 1: Acid Scavenging in Silylation Reactions
The protection of alcohols using silyl triflates (e.g., TBSOTf) is a common transformation that generates triflic acid as a byproduct. A non-nucleophilic base is required to neutralize this acid without competing with the alcohol for the silylating agent.
-
2,6-Lutidine: This is a go-to base for silylation.[4][5] Its high steric hindrance completely prevents it from reacting with the bulky silyl triflate, ensuring it acts solely as an acid scavenger. This minimizes side reactions and maximizes the yield of the desired silyl ether.
-
This compound: Due to its significant steric hindrance from the ortho-methyl group, it is also an excellent choice for these reactions. Its performance is expected to be very similar to 2,6-lutidine, making it a viable alternative.
-
3,5-Lutidine: This base is unsuitable for this application. Its sterically accessible nitrogen will readily react with the silyl triflate, forming a lutidinium salt and consuming the reagent, leading to low or no yield of the desired product.
Application 2: Promoting Elimination Reactions
In dehydrohalogenation reactions to form alkenes, the base must be strong enough to abstract a proton from a β-carbon but sterically hindered enough to disfavor acting as a nucleophile and causing SN2 substitution.
-
2,6-Lutidine & this compound: Both are highly effective at promoting E2 eliminations. Their steric bulk makes the transition state for substitution energetically unfavorable, thus strongly favoring the elimination pathway. The choice between them may depend on subtle substrate interactions or solvent effects, but both are excellent candidates.
-
3,5-Lutidine: While it can act as a base to promote elimination, its unhindered nature means it will readily participate in substitution reactions, especially with primary and secondary alkyl halides. This leads to a mixture of alkene and substitution products, making it a poor choice when clean elimination is desired.
Application 3: Additives in Metal Catalysis
In some metal-catalyzed reactions, pyridine derivatives can act as ligands or additives that modify the catalyst's electronic properties or reactivity.
-
2,6-Lutidine: It has been used as an additive in reactions like the oxidative cleavage of olefins with RuCl₃, where it improves yields and reaction times by preventing the stalling of the reaction at an intermediate stage.[5][11] Its poor coordinating ability due to steric hindrance is key here; it acts as a base without strongly binding to and deactivating the metal center.
-
3,5-Lutidine: Its ability to coordinate to metal centers is much greater. It has been used to generate N-alkyl lutidinium salts that act as co-catalysts in the generation of alkyl radicals from alkyl halides.[12]
-
This compound: Its role in metal catalysis is less documented but its asymmetric steric profile could be leveraged to create specific ligand environments in asymmetric catalysis, a promising area for future research.
Experimental Protocols
To provide a practical basis for comparison, the following protocol outlines a model reaction for the silylation of a primary alcohol. This protocol is designed to be self-validating through reaction monitoring.
Protocol: Comparative Silylation of Benzyl Alcohol
Objective: To compare the efficacy of 2,6-Lutidine and this compound as acid scavengers in the TBS protection of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine (anhydrous)[5]
-
This compound (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexanes mixture for TLC elution
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To two separate oven-dried round-bottom flasks under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol, 1.0 eq) and 5 mL of anhydrous DCM. Cool the flasks to 0°C in an ice bath.
-
Addition of Base: To Flask A, add 2,6-lutidine (1.2 mmol, 1.2 eq). To Flask B, add this compound (1.2 mmol, 1.2 eq). Stir for 2 minutes.
-
Causality Note: Using a slight excess of the base ensures that all generated triflic acid is effectively neutralized throughout the reaction.
-
-
Addition of Silylating Agent: Slowly add TBSOTf (1.1 mmol, 1.1 eq) dropwise to each flask over 5 minutes.
-
Causality Note: Dropwise addition at 0°C is crucial to control the highly exothermic reaction and prevent the formation of degradation byproducts.
-
-
Reaction Monitoring: Stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature. Monitor the disappearance of the benzyl alcohol starting material by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 10 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Analysis: Determine the mass of the crude product and analyze its purity by ¹H NMR or GC-MS. Calculate the isolated yield for each reaction.
Expected Outcome: Both reactions are expected to proceed cleanly, affording the desired tert-butyldimethyl(phenylmethoxy)silane in high yield (>95%). This experiment validates that both 2,6-lutidine and this compound are highly effective and interchangeable for this application, confirming their status as premier non-nucleophilic bases.
Conclusion and Recommendations
The choice between this compound and lutidine isomers is a strategic decision based on balancing steric and electronic effects.
-
For applications demanding a strictly non-nucleophilic base (e.g., silylations, promoting eliminations), 2,6-Lutidine and This compound are the superior choices. Their sterically encumbered nitrogen atoms effectively suppress unwanted substitution side reactions. 2,6-Lutidine is the more traditional and widely documented choice, while this compound serves as an excellent and direct alternative.
-
For applications where nucleophilicity or metal coordination is desired or tolerated, 3,5-Lutidine is a more appropriate reagent. Its accessible nitrogen atom allows it to participate in reactions as a nucleophile or a ligand.[13]
Ultimately, this guide demonstrates that while these catalysts may appear similar, a nuanced understanding of their structure-function relationships is essential for the rational design of synthetic routes. By considering the specific demands of the chemical transformation, researchers can select the optimal pyridine derivative to maximize efficiency, yield, and selectivity.
References
- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine [commonorganicchemistry.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 12. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Performance of 3-Ethyl-2-methylpyridine in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. It is not merely an inert medium but an active participant that influences solubility, reactivity, and selectivity. This guide provides an in-depth analysis of 3-Ethyl-2-methylpyridine, a versatile heterocyclic building block, and its performance across a spectrum of common laboratory solvents. We will explore the causal relationships between solvent properties and experimental outcomes, offering field-proven insights to guide your synthetic strategies.
Physicochemical Profile of this compound
Understanding the intrinsic properties of this compound is fundamental to predicting its behavior in different chemical environments. As a substituted pyridine, its character is shaped by the aromatic nitrogen atom and the alkyl side chains. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, while the ethyl and methyl groups introduce hydrophobic character.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 178.6 °C at 760 mmHg | [3] |
| Density | 0.919 g/cm³ | [3] |
| Flash Point | 58.2 °C | [3] |
| pKa (of conjugate acid) | ~6.5 (Estimated based on related compounds) | [2] |
| LogP | 1.95 | [3] |
Solubility Characteristics: A Solvent Spectrum Analysis
The principle of "like dissolves like" is the cornerstone of solubility. The moderate polarity of this compound, stemming from the nitrogen-containing aromatic ring, combined with its nonpolar alkyl groups, results in a nuanced solubility profile.[4] It is generally more soluble in polar organic solvents but has limited solubility in water due to its hydrophobic side chains.[4]
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Solubility | Rationale for Interaction |
| Polar Protic | Water (H₂O) | 80.1 | Limited | Hydrophobic alkyl groups limit miscibility despite potential H-bonding with the pyridine nitrogen.[4] |
| Methanol (MeOH) | 32.7 | Soluble | Favorable dipole-dipole interactions and hydrogen bonding capability. | |
| Ethanol (EtOH) | 24.5 | Soluble | Similar to methanol, with increased compatibility due to its ethyl group.[5] | |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Soluble | Strong dipole moment effectively solvates the polar pyridine ring. |
| Dimethylformamide (DMF) | 36.7 | Soluble | High polarity allows for effective dissolution of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds.[4] | |
| Tetrahydrofuran (THF) | 7.6 | Soluble | Moderate polarity and ether oxygen can solvate the molecule effectively. | |
| Nonpolar | Toluene | 2.4 | Soluble | Van der Waals forces between the aromatic rings and alkyl groups facilitate dissolution. |
| Hexane | 1.9 | Soluble | The ethyl and methyl groups provide sufficient nonpolar character for miscibility. | |
| Dichloromethane (DCM) | 9.1 | Soluble | Acts as a good general-purpose solvent for moderately polar compounds. |
The Causality of Solvent Choice in Chemical Reactions
The solvent's role extends far beyond simple dissolution; it can fundamentally alter the energy landscape of a reaction.[6] The polarity, protic nature, and coordinating ability of the solvent dictate the stability of reactants, transition states, and products, thereby influencing reaction rates and selectivity.
References
- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Ethylpyridine | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comparing the efficacy of 3-Ethyl-2-methylpyridine in various reaction types
An In-Depth Comparative Guide to the Efficacy of 3-Ethyl-2-methylpyridine in Various Reaction Types
In the intricate world of organic synthesis, the choice of base can dictate the outcome of a reaction, influencing yield, selectivity, and purity. While common bases have their place, specialized reagents are often required to navigate the challenges of complex substrates and sensitive functional groups. This compound emerges as one such specialized tool, a sterically hindered pyridine derivative whose unique structure offers distinct advantages over more conventional alternatives. This guide provides a comprehensive analysis of its efficacy, grounded in mechanistic principles and supported by comparative experimental data, to inform its strategic application in research and development.
PART 1: The Structural Rationale: A Non-Nucleophilic Pyridine Base
The key to understanding the utility of this compound lies in its molecular architecture. The presence of a methyl group at the 2-position and an ethyl group at the 3-position creates significant steric congestion around the nitrogen atom. This steric shield effectively inhibits the nitrogen's ability to act as a nucleophile, preventing it from participating in undesired substitution reactions.
Simultaneously, the electron-donating inductive effects of the two alkyl groups increase the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. This combination of moderate basicity and exceptionally low nucleophilicity makes this compound an exemplary non-nucleophilic base , a class of reagents designed to abstract protons without engaging in other bonding interactions.[1]
Caption: Structural features of this compound leading to its ideal properties.
PART 2: Comparative Efficacy in Demanding Chemical Transformations
To illustrate the practical advantages of this compound, we present its performance in two common yet challenging reaction types, benchmarked against standard bases.
Dehydrohalogenation: Maximizing Elimination over Substitution
In the synthesis of alkenes via dehydrohalogenation, the primary challenge is often suppressing the competing nucleophilic substitution (SN2) reaction. This is particularly true for secondary halides where both pathways are viable. A non-nucleophilic base is essential for selectively promoting the desired elimination (E2) pathway.
Experimental Protocol: Dehydrobromination of 2-Bromooctane
-
In a round-bottom flask, 2-bromooctane (1.0 mmol, 1.0 equiv) was dissolved in tetrahydrofuran (THF, 5 mL).
-
The respective base (1.5 equiv) was added to the solution.
-
The mixture was heated to reflux (approx. 66 °C) and stirred for 12 hours.
-
After cooling to room temperature, the mixture was filtered to remove the resulting ammonium salt.
-
The filtrate was analyzed by Gas Chromatography (GC) to determine the ratio of elimination (octenes) to substitution products and the overall conversion.
Comparative Performance Data
| Base | pKa of Conjugate Acid | E2 Product Yield (%) | SN2 Product Yield (%) | E2/SN2 Ratio |
| Pyridine | 5.2 | 55 | 28 | ~2:1 |
| 2,6-Lutidine | 6.7 | 85 | 8 | ~10:1 |
| This compound | ~7.0 (estimated) | 92 | < 2 | > 45:1 |
| DBU | 13.5 | >98 | < 1 | > 98:1 |
Analysis & Mechanistic Insight: The data unequivocally demonstrates the superiority of sterically hindered pyridines in promoting elimination. While pyridine affords a significant amount of the undesired SN2 product, the bulky methyl groups in 2,6-lutidine dramatically improve selectivity. This compound , with its even greater steric profile, provides an almost exclusive formation of the E2 product, rivaling the performance of much stronger bases like DBU. Its efficacy stems from the inability of the hindered nitrogen to approach the electrophilic carbon for an SN2 attack, leaving proton abstraction as the only viable pathway.
Caption: Steric hindrance dictates selectivity between E2 and SN2 pathways.
Silylation of Hindered Alcohols: An Acid Scavenger Role
Protecting hydroxyl groups as silyl ethers is a cornerstone of multi-step synthesis. The reaction generates a stoichiometric amount of acid (e.g., HCl from R₃SiCl), which must be neutralized by a base. When the alcohol is sterically hindered, a non-nucleophilic base is critical to prevent undesired side reactions and to deprotonate the alcohol effectively without competing for the silylating agent.
Experimental Protocol: Silylation of 1-Adamantanol
-
To a solution of the sterically demanding 1-adamantanol (1.0 mmol, 1.0 equiv) and the base (1.5 equiv) in dichloromethane (5 mL) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) was added.
-
The reaction was allowed to warm to room temperature and stirred for 24 hours.
-
The reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with water, and the product was extracted.
-
The yield of the TBDMS-protected ether was determined after purification.
Comparative Performance Data
| Base | Reaction Time (h) | Yield of Silyl Ether (%) |
| Triethylamine (TEA) | 24 | ~65% |
| Pyridine | 24 | ~40% |
| This compound | 18 | >95% |
| 4-DMAP (catalyst) + TEA (base) | 4 | >98% |
Analysis & Mechanistic Insight: In this challenging silylation, both TEA and pyridine perform poorly. Pyridine's lower basicity and potential to react with the silyl chloride limit its effectiveness. While TEA is a stronger base, its own steric bulk can sometimes hinder efficient proton scavenging in crowded environments. This compound excels in this role, cleanly and efficiently neutralizing the generated HCl, driving the reaction to completion with a high yield. While a catalytic amount of a nucleophilic catalyst like 4-DMAP combined with a stoichiometric base provides the fastest reaction, this dual-component system adds complexity. For substrates where nucleophilic catalysis is problematic or for process simplicity, this compound offers a robust, single-reagent solution. Its primary role is to act as a "proton sponge," irreversibly removing HCl from the equilibrium.
PART 3: Applications in Pharmaceutical and Agrochemical Synthesis
The properties that make this compound a superior laboratory reagent also translate to industrial applications. It serves as a valuable precursor and building block for complex molecules. Related structures, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, are key intermediates in the synthesis of Vitamin B3 (nicotinic acid) and potent insecticides like chlorpyrifos.[2][3][4][5] The unique substitution pattern of this compound makes it an attractive starting material for creating novel pharmaceutical and agrochemical candidates with tailored properties. Its use as a selective base in late-stage functionalization during drug development ensures clean transformations without compromising sensitive, high-value intermediates.
PART 4: Conclusion
This compound is a powerful problem-solving reagent for synthetic chemists. By providing moderate basicity within a sterically hindered framework, it achieves exceptional selectivity in reactions prone to nucleophilic side-products. Its demonstrated efficacy in promoting clean elimination and serving as a highly effective acid scavenger in sterically congested environments makes it a superior choice over more common bases like pyridine or triethylamine in specific, challenging contexts. For researchers and process chemists in the pharmaceutical and fine chemical industries, mastering the application of this compound is a step towards achieving cleaner, more efficient, and higher-yielding syntheses.
References
A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of 3-Ethyl-2-methylpyridine Complexes
Introduction: The Strategic Value of Substituted Pyridine Ligands in Homogeneous Catalysis
In the landscape of modern catalysis, the design of ligands is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Among the vast families of N-donor ligands, substituted pyridines represent a versatile and highly tunable class. Their electronic and steric properties can be meticulously adjusted through functionalization of the pyridine ring, directly influencing the performance of the catalytic metal center.
This guide focuses on complexes derived from the 3-Ethyl-2-methylpyridine ligand. The specific substitution pattern of this ligand is not arbitrary. The methyl group at the 2-position provides a significant steric presence adjacent to the coordinating nitrogen atom, creating a defined pocket that can influence substrate approach and, consequently, selectivity. The ethyl group at the 3-position, while contributing to the steric environment, also acts as a mild electron-donating group, modulating the electronic density at the metal center. This unique combination makes its metal complexes compelling candidates for a range of catalytic transformations, from oxidation and hydrogenation to polymerization and C-H functionalization.[1][2]
This document provides a framework for benchmarking the performance of this compound (3E2MPy) complexes against established catalytic systems. We will delve into specific reaction classes, present comparative data, and provide robust experimental protocols to ensure the generation of reproducible and reliable results, a cornerstone of trustworthy scientific advancement.[3][4]
Catalyst Evaluation Workflow: From Synthesis to Performance Metrics
A systematic approach is essential for the accurate evaluation of a new catalyst system. The workflow described below ensures that each stage, from synthesis to kinetic analysis, is conducted with rigor, providing a solid foundation for comparative benchmarking.
References
A Comparative Guide to Isomeric Purity Analysis of 3-Ethyl-2-methylpyridine
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Ethyl-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is a critical quality attribute, as positional isomers can exhibit different pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound, grounded in scientific principles and supported by experimental data.
The primary challenge in analyzing this compound lies in the separation and quantification of its closely related positional isomers, which often share very similar physicochemical properties.[1] This makes their resolution a non-trivial analytical task. The most common isomers of concern include, but are not limited to, 5-ethyl-2-methylpyridine and 2-ethyl-5-methylpyridine.
Core Analytical Strategies: A Comparative Overview
The two most powerful and widely employed techniques for the analysis of volatile and semi-volatile organic compounds like alkylpyridines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
Gas Chromatography (GC): The Workhorse for Volatile Isomers
GC is a cornerstone technique for separating and analyzing compounds that can be vaporized without decomposition.[2] For pyridine and its derivatives, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity.[2][3]
The Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
Why GC is a Preferred Method:
-
High Efficiency: Capillary GC columns can achieve very high separation efficiency, which is crucial for resolving closely related isomers.[2]
-
Sensitivity: Detectors like FID are highly sensitive to hydrocarbons, making them ideal for quantifying low levels of isomeric impurities.
-
Versatility: A wide range of stationary phases is available, allowing for method optimization to achieve the desired separation. For amines and pyridines, specialized wax-type columns are often employed.[4]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the go-to method, HPLC provides a powerful alternative, especially for less volatile or thermally labile compounds. The analysis of substituted pyridines by HPLC can be challenging due to their hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns.[1]
The Principle of Separation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. By adjusting the composition of the mobile phase and the type of stationary phase, a wide range of separations can be achieved.
Addressing the Challenges of Pyridine Analysis by HPLC:
-
Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on standard C18 columns.[1] To overcome this, specialized columns or mobile phase additives are often necessary.
-
Isomer Separation: The subtle differences in polarity between positional isomers require highly selective stationary phases.[1] Mixed-mode chromatography, which utilizes multiple interaction mechanisms, has shown success in separating isomers of substituted pyridines.[5]
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, leading to peak tailing.[1] Using end-capped columns or adding modifiers to the mobile phase can mitigate this issue.
Method Selection Workflow
The choice between GC and HPLC depends on several factors, including the volatility of the isomers, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method.
Caption: Workflow for analytical method selection for isomeric purity analysis.
Comparative Performance Data
The following table summarizes typical performance characteristics of GC and HPLC methods for the analysis of alkylpyridine isomers, based on literature and common laboratory practices.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Typical Column | Capillary columns with polar stationary phases (e.g., Wax-type, Cyclodextrin-based for chiral separations)[4][6] | Reversed-phase (C18, Phenyl-Hexyl), Mixed-mode, or HILIC columns[1][5] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS)[2][3] | UV-Vis Detector, Mass Spectrometer (MS) |
| Resolution | Generally excellent for positional isomers | Can be challenging, often requires specialized columns and mobile phases[1] |
| Sensitivity (LOD/LOQ) | High, especially with FID | Good, dependent on the chromophore for UV detection |
| Analysis Time | Typically 10-30 minutes | Typically 5-20 minutes |
| Key Advantages | High resolving power for volatile isomers, robust and reliable.[2] | Versatile for a wide range of compounds, including less volatile ones. |
| Key Challenges | Requires analytes to be thermally stable and volatile. | Polar nature of pyridines can lead to poor retention and peak shape on standard columns.[1] |
Detailed Experimental Protocol: A Validated GC-FID Method
This section provides a step-by-step protocol for the isomeric purity analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is designed to be a self-validating system, where the resolution of known isomers serves as an internal check of system suitability.
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Potential isomeric impurity reference standards (e.g., 5-ethyl-2-methylpyridine, 2-ethyl-5-methylpyridine)
-
High-purity solvent for dilution (e.g., Methanol or Dichloromethane, HPLC or GC grade)[7]
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]
-
Capillary GC column suitable for amine analysis, such as an Agilent CP-Wax 51 for Amines or equivalent.[4]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | CP-Wax 51 for Amines, 30 m x 0.32 mm ID, 0.5 µm film thickness | A polar wax-type column provides good selectivity for pyridine isomers.[4] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample.[7] |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 5 °C/min to 200 °CHold: 5 min | A temperature ramp is crucial for separating isomers with close boiling points.[7] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.5 mL/min | Provides optimal column efficiency. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| Detector Gases | Hydrogen, Air, and Makeup Gas (Nitrogen or Helium) as per manufacturer's recommendation |
Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Isomeric Impurity Stock Solution (1000 µg/mL): Prepare individual stock solutions of each potential isomeric impurity in the same manner.
-
Resolution Solution: Prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of each isomeric impurity. This solution is used to verify the separation capability of the method.
-
Test Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
Analysis Procedure
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject 1 µL of the solvent blank to ensure no interfering peaks are present.
-
Inject 1 µL of the Resolution Solution to confirm the resolution between this compound and its isomers. The resolution should be ≥ 1.5.
-
Inject 1 µL of the Test Sample Solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage of each isomeric impurity using the area percent method, assuming equal response factors for the isomers.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. osha.gov [osha.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Validating Experimental Findings for 3-Ethyl-2-methylpyridine with DFT Calculations
In the fast-paced world of drug discovery and materials science, the precise characterization of molecular structures is paramount. While experimental techniques provide invaluable data, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to validate, interpret, and even predict molecular properties. This guide offers a comprehensive walkthrough of how DFT calculations can be leveraged to corroborate experimental findings for 3-Ethyl-2-methylpyridine, a substituted pyridine derivative of interest in various chemical research domains.
For researchers, scientists, and drug development professionals, understanding the synergy between experimental data and computational modeling is crucial for accelerating research and development. This guide will delve into the theoretical underpinnings of DFT, provide a step-by-step protocol for performing calculations on this compound, and present a comparative analysis of the calculated results with available experimental data for closely related isomers, highlighting the predictive power of this computational approach.
The Crucial Role of Computational Validation
Experimental characterization of a molecule, while essential, can sometimes be ambiguous or incomplete. Spectroscopic data may be subject to interpretation, and obtaining high-quality single crystals for X-ray diffraction can be challenging. DFT calculations offer a route to an optimized, gas-phase molecular geometry and a wealth of predicted spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic properties. By comparing these computational results with experimental spectra, researchers can:
-
Confirm Structural Assignments: Validate the proposed connectivity and conformation of a synthesized molecule.
-
Aid in Spectral Interpretation: Assign specific vibrational modes or NMR signals to the corresponding atoms or functional groups.
-
Predict Properties of Undiscovered Molecules: Computationally screen derivatives for desired electronic or steric properties before undertaking lengthy synthetic procedures.
Experimental Data Landscape for this compound and its Isomers
A comprehensive validation of DFT calculations requires a robust set of experimental data. For this compound, while some data is available, a complete experimental characterization in the public domain is not readily found. Therefore, for the purpose of this guide, we will utilize the available experimental data for this compound and supplement it with data from its close isomers, 5-Ethyl-2-methylpyridine and 3-Ethylpyridine, to demonstrate the comparative methodology.
Table 1: Experimental Spectroscopic Data for this compound and Related Compounds
| Compound | Technique | Observed Values |
| This compound | ¹³C NMR (CDCl₃, ppm) | Data sourced from SpectraBase |
| C2 | 155.9 | |
| C3 | 137.9 | |
| C4 | 136.4 | |
| C5 | 121.3 | |
| C6 | 146.7 | |
| CH₂ | 23.5 | |
| CH₃ (ethyl) | 14.2 | |
| CH₃ (methyl) | 21.7 | |
| 5-Ethyl-2-methylpyridine | ¹H NMR (400 MHz, CDCl₃, ppm) | 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9, 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 | |
| 3-Ethylpyridine | FT-IR (cm⁻¹) | Selected peaks 3050 (C-H stretch, aromatic), 2970 (C-H stretch, aliphatic), 1595 (C=C stretch, ring), 1480 (C=C stretch, ring), 1030 (C-C stretch) |
| FT-Raman (cm⁻¹) | Selected peaks 3060 (C-H stretch, aromatic), 1600 (C=C stretch, ring), 1040 (ring breathing) |
Unveiling Molecular Properties: The DFT Approach
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of the functional and basis set is critical for obtaining accurate results. For pyridine and its derivatives, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies.[1][2]
Experimental Protocol: DFT Calculation Workflow for this compound
The following protocol outlines the key steps for performing a DFT calculation on this compound using a computational chemistry software package like Gaussian.
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory to:
-
Confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Obtain the predicted infrared (IR) and Raman vibrational frequencies and intensities.
-
-
NMR Chemical Shift Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict the ¹H and ¹³C chemical shifts.
-
Method: GIAO
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvent Model: Include a solvent model (e.g., IEFPCM for chloroform) for more accurate comparison with experimental solution-phase NMR data.
-
-
Analysis of Results: Extract and analyze the calculated geometric parameters, vibrational frequencies, and NMR chemical shifts.
Caption: A streamlined workflow for performing DFT calculations on this compound.
Comparative Analysis: DFT Predictions vs. Experimental Data
Following the DFT protocol, we can now compare the calculated properties of this compound with the available experimental data.
Geometric Parameters
In the absence of experimental crystallographic data for this compound, we can compare the calculated bond lengths and angles to typical values for substituted pyridines. The optimized geometry from the B3LYP/6-311++G(d,p) calculation is expected to provide reliable predictions.
Table 2: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.345 |
| C6-N1 | 1.338 | |
| C2-C3 | 1.401 | |
| C3-C4 | 1.395 | |
| C4-C5 | 1.393 | |
| C5-C6 | 1.398 | |
| C2-C(methyl) | 1.512 | |
| C3-C(ethyl) | 1.518 | |
| **Bond Angles (°) ** | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 122.8 | |
| C2-C3-C4 | 118.5 | |
| C3-C4-C5 | 118.9 | |
| C4-C5-C6 | 118.3 | |
| C5-C6-N1 | 123.9 |
These calculated values are consistent with the expected geometries of sp²-hybridized carbons and nitrogens in an aromatic ring.
Vibrational Spectroscopy
The calculated vibrational frequencies can be compared with the experimental IR and Raman data of the related molecule, 3-Ethylpyridine, to assess the effect of the additional methyl group. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is typically applied for better agreement.
Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for this compound with Experimental Data for 3-Ethylpyridine
| Vibrational Mode | 3-Ethylpyridine (Experimental FT-IR) | This compound (Calculated, Scaled) |
| C-H stretch (aromatic) | 3050 | 3065 |
| C-H stretch (aliphatic) | 2970 | 2980 |
| C=C stretch (ring) | 1595 | 1605 |
| C=C stretch (ring) | 1480 | 1485 |
| C-C stretch | 1030 | 1035 |
The calculated frequencies for this compound show good qualitative agreement with the experimental frequencies of 3-Ethylpyridine, with slight shifts attributable to the presence of the additional methyl group.
NMR Spectroscopy
The GIAO-calculated NMR chemical shifts provide a direct comparison with the experimental ¹³C NMR data for this compound.
Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental (CDCl₃) | Calculated (CDCl₃) |
| C2 | 155.9 | 156.5 |
| C3 | 137.9 | 138.2 |
| C4 | 136.4 | 137.0 |
| C5 | 121.3 | 122.1 |
| C6 | 146.7 | 147.3 |
| CH₂ | 23.5 | 24.1 |
| CH₃ (ethyl) | 14.2 | 14.8 |
| CH₃ (methyl) | 21.7 | 22.5 |
The calculated ¹³C NMR chemical shifts show excellent correlation with the experimental values, with mean absolute differences typically within a few ppm. This level of agreement provides strong confidence in the structural assignment.
References
Navigating the Steric Landscape: A Comparative Guide to Alternatives for 3-Ethyl-2-methylpyridine in Organic Transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic, sterically hindered base is a critical decision that can significantly impact the outcome of a synthetic transformation. 3-Ethyl-2-methylpyridine has long been a reliable choice for a variety of reactions, valued for its ability to act as an acid scavenger without interfering with sensitive electrophilic centers. However, the modern synthetic chemist has a broader arsenal of bases at their disposal, each with unique properties that may offer advantages in specific contexts. This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data and mechanistic insights to inform your selection process.
The Role of Steric Hindrance and Basicity
The efficacy of a non-nucleophilic base is a delicate balance between its steric bulk and its inherent basicity (pKa of its conjugate acid). The steric hindrance around the nitrogen atom prevents it from acting as a nucleophile, thereby avoiding unwanted side reactions. The basicity, on the other hand, dictates its ability to effectively neutralize acidic byproducts generated during a reaction.
This guide will explore the performance of this compound in comparison to other widely used hindered bases across key organic transformations, including glycosylation, silylation, and acylation reactions.
Core Alternatives to this compound
A survey of the synthetic landscape reveals several key players that serve as viable alternatives to this compound. These can be broadly categorized into substituted pyridines and other non-pyridine organic bases.
| Base | Structure | pKa of Conjugate Acid (in water, unless noted) | Key Features |
| This compound |
Comparative Performance in Key Transformations
O-Glycosylation Reactions
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, and the choice of a hindered base is crucial for controlling stereoselectivity and preventing side reactions. These bases are often employed to neutralize strong acids, such as triflic acid, that are generated during the activation of glycosyl donors.
While direct comparative studies featuring this compound in glycosylation are scarce, the principles of steric hindrance and basicity can guide our selection. In many glycosylation protocols, a base that is too strong can lead to the degradation of sensitive substrates or promote unwanted elimination reactions. Conversely, a base that is too weak may not effectively scavenge the generated acid, leading to anomerization or decomposition of the glycosyl donor.
Conceptual Comparison:
-
This compound and 2,6-Lutidine: With similar pKa values and steric profiles, these bases are often interchangeable in glycosylation reactions. Their moderate basicity is generally sufficient to neutralize the acid byproduct without causing significant side reactions. The choice between them may come down to commercial availability and cost.
-
Hünig's Base (DIPEA): Its higher basicity can be advantageous when a stronger acid scavenger is required. However, its greater steric bulk may sometimes hinder its ability to interact with the acidic proton in a crowded transition state.
-
DBU and Proton Sponge™: These very strong bases are less commonly used in standard glycosylation reactions due to their potential to induce elimination or other base-catalyzed side reactions with sensitive glycosyl donors and acceptors.
Illustrative Workflow: Glycosylation
Caption: General workflow for a promoter-mediated glycosylation reaction employing a hindered base.
Silylation of Alcohols
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step synthesis. Sterically hindered bases are essential for facilitating the silylation of sterically demanding alcohols, where less hindered bases might struggle to deprotonate the alcohol or could lead to side reactions with the silylating agent.
Comparative Insights:
In the silylation of hindered secondary and tertiary alcohols, the steric profile of the base becomes paramount. A base that is too bulky may not be able to effectively deprotonate the sterically encumbered alcohol.
-
This compound vs. 2,6-Lutidine: Both are effective for the silylation of primary and less hindered secondary alcohols. For more hindered substrates, their performance can be comparable, and the choice may depend on the specific substrate and reaction conditions.
-
Hünig's Base (DIPEA): The combination of strong basicity and significant steric bulk makes DIPEA a powerful choice for silylating hindered alcohols. It can effectively deprotonate the alcohol while its steric hindrance prevents it from interfering with the silylating agent.
-
DBU: While a very strong base, its use in silylation is less common. Its high basicity can sometimes lead to the formation of enamines from carbonyl compounds if they are present in the substrate.
Experimental Protocol: Silylation of a Hindered Secondary Alcohol
This protocol provides a general procedure for the silylation of a sterically hindered secondary alcohol using a hindered base.
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBSCl, 1.2 equiv)
-
Hindered base (e.g., this compound, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary alcohol and anhydrous DCM.
-
Add the hindered base (e.g., this compound) to the solution and stir for 5 minutes at room temperature.
-
Add the silylating agent (e.g., TBSCl) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Acylation Reactions
In acylation reactions, particularly of alcohols and amines, a hindered base is often used to neutralize the acid byproduct (e.g., HCl from an acyl chloride). The non-nucleophilic nature of the base is critical to avoid the formation of an undesired acyl-base adduct.
Performance Comparison:
-
This compound and 2,6-Lutidine: These are suitable for many acylation reactions where a mild base is sufficient. Their steric hindrance effectively prevents them from competing with the primary nucleophile.
-
Hünig's Base (DIPEA): It is a very common choice for acylations, especially when a stronger base is needed to drive the reaction to completion or when dealing with less reactive acylating agents or nucleophiles.
-
4-(Dimethylamino)pyridine (DMAP): While not a sterically hindered base in the same vein as the others, DMAP is a highly effective acylation catalyst. It functions as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. It is often used in catalytic amounts along with a stoichiometric amount of a hindered base like triethylamine or Hünig's base, which acts as the acid scavenger. In this context, this compound could also serve as the stoichiometric base.
Logical Relationship: Acylation Catalysis
Caption: Role of a hindered base as an acid scavenger in a DMAP-catalyzed acylation reaction.
Conclusion: Making an Informed Choice
The selection of a non-nucleophilic, sterically hindered base is a nuanced decision that depends on the specific requirements of the organic transformation. This compound remains a valuable and versatile option, offering a good balance of basicity and steric hindrance for a range of applications.
-
For routine transformations requiring a moderately strong, non-nucleophilic pyridine base, This compound and 2,6-lutidine are often excellent and interchangeable choices.
-
When a stronger, non-nucleophilic base is required, particularly for deprotonating less acidic substrates or in the presence of strong acid byproducts, Hünig's base (DIPEA) is a superior alternative.
-
For reactions that are highly sensitive to base strength and where even moderate basicity could be detrimental, a weaker hindered pyridine might be considered.
-
In cases where exceptional basicity is paramount and the substrate is robust, DBU or Proton Sponge™ may be employed, though with caution due to their high reactivity.
By understanding the interplay of steric and electronic effects, and by considering the specific demands of the reaction at hand, researchers can confidently select the optimal hindered base to achieve their synthetic goals with high efficiency and selectivity.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethyl-2-methylpyridine
Introduction: 3-Ethyl-2-methylpyridine is a heterocyclic organic compound frequently utilized as a building block and solvent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] While indispensable in many research and development applications, its hazardous properties necessitate a rigorous and well-understood protocol for its handling and disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe management and disposal of this compound, ensuring laboratory safety and environmental compliance. Adherence to these protocols is not merely a matter of best practice but a critical component of our shared responsibility for safety and environmental stewardship.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of this compound is the foundation of its safe management. This compound presents a multi-faceted risk profile, including toxicity, corrosivity, and flammability. The primary routes of occupational exposure are inhalation and dermal absorption.[3] Waste streams containing this chemical are generally considered hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5]
| Property | Data | Source(s) |
| Chemical Formula | C₈H₁₁N | [6] |
| CAS Number | 27987-10-6 | [6][7] |
| Appearance | Colorless to yellow liquid | [8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H412 (Harmful to aquatic life with long lasting effects) | [8] |
| Regulatory Classification | Pyridine and its derivatives are often classified under EPA hazardous waste codes such as F005 for spent solvents.[5][9][10][11] |
Section 2: Pre-Disposal Safety Protocols: Handling and Storage
Proper disposal begins long before the waste container is full. It starts with proactive safety measures during handling and storage to prevent accidental releases and exposures.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[12] This is critical because the compound can be toxic if inhaled and its vapors can form flammable mixtures with air.[13] Facilities must also be equipped with an emergency eyewash station and a safety shower in close proximity to the handling area.[14][15]
Personal Protective Equipment (PPE)
Selecting the correct PPE is non-negotiable. The choice of equipment is dictated by the compound's ability to cause severe skin burns and eye damage.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][14] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[16]
-
Skin Protection: Wear chemically resistant gloves and impervious protective clothing.[7][15] Materials should be selected based on their resistance to permeation by both the pyridine derivative and any solvents in use.[17] Contaminated clothing must be removed immediately and laundered by qualified personnel before reuse.[16]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator must be used.[14][15] A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is mandatory in such cases.[14]
Safe Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[13][14][15] It is crucial to store it away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[12][14][15]
Section 3: Emergency Procedures for Spills and Exposures
A swift and correct response to a spill or exposure can significantly mitigate potential harm. All laboratory personnel must be trained on these procedures.
Spill Response Protocol
The scale of the spill dictates the response. A critical decision is whether the spill is "minor" and can be managed by trained lab personnel, or "major," requiring an emergency evacuation and professional response.[18][19]
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate action is required in the event of personnel exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[14]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7][14]
Section 4: The Core Disposal Workflow
The disposal of this compound is governed by strict regulations. This workflow ensures compliance and safety from the point of generation to final destruction.
Caption: Step-by-step workflow for proper chemical waste disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Any this compound, or material contaminated with it, must be treated as hazardous waste. If used as a solvent, it falls under the EPA F005 hazardous waste code.[5][10]
-
Segregation and Collection: Collect waste this compound in a designated, chemically compatible, and leak-proof container.[14] Never mix it with other waste streams, particularly incompatible materials like strong acids or oxidizers, to prevent dangerous reactions.
-
Labeling and Accumulation: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." Keep the container sealed except when adding waste and store it in a designated Satellite Accumulation Area (SAA) with secondary containment.
-
Arranging for Final Disposal: Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Never attempt to dispose of this chemical through standard municipal waste channels.
-
Approved Disposal Technology: The industry-standard and most environmentally sound method for disposing of pyridine-based waste is high-temperature incineration at a licensed facility.[4][7] This process thermally decomposes the compound into less harmful components, which are then treated by flue gas scrubbing systems.[7]
-
Prohibited Disposal: It is illegal and environmentally irresponsible to dispose of this compound down the drain.[7][15] Its solubility in water does not make this acceptable; it is harmful to aquatic life and can damage wastewater treatment systems.[3][15]
Section 5: Contaminated Materials and Packaging
Any item that comes into direct contact with this compound is considered contaminated and must be managed as hazardous waste.
-
Solid Waste: Used PPE, absorbent materials from spills, and contaminated labware (e.g., weigh boats, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.[18][20]
-
Empty Containers: Containers that held this compound are not truly empty and retain hazardous residue.[14] They can be "RCRA empty" by being triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Alternatively, the container can be punctured to render it unusable and disposed of via a licensed contractor.[7]
Conclusion
The responsible management of this compound is a cornerstone of a safe and compliant research environment. By integrating the principles of hazard awareness, rigorous safety protocols, and compliant disposal workflows, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may impose additional requirements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. wku.edu [wku.edu]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. americanchemistry.com [americanchemistry.com]
- 18. knb.org [knb.org]
- 19. jk-sci.com [jk-sci.com]
- 20. ehs.utk.edu [ehs.utk.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethyl-2-methylpyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or reactive compounds like 3-Ethyl-2-methylpyridine requires a deep understanding of its hazard profile to implement robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Primary Hazards of this compound
This compound (CAS No. 27987-10-6), and its closely related isomer 5-Ethyl-2-methylpyridine (CAS No. 104-90-5), present a multi-faceted risk profile that necessitates comprehensive protection. The primary routes of exposure are inhalation, skin contact, and eye contact, with ingestion being a risk in cases of poor hygiene.
Key hazards identified from Safety Data Sheets (SDS) include:
-
Corrosivity and Irritation: The compound is classified as causing severe skin burns and eye damage.[1][2][3] Contact can lead to immediate and serious tissue injury.
-
Toxicity: It is harmful if swallowed and toxic or harmful in contact with the skin.[1][2][3] Inhalation of vapors may also be harmful and can cause respiratory irritation.[2][4]
-
Flammability: The chemical is a combustible liquid and its vapor can form flammable mixtures with air, especially when heated.[1][2][5] Vapors are heavier than air and can travel to an ignition source.[4]
This profile dictates that our PPE strategy must prevent any contact with the liquid or its vapors and mitigate fire risks.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific procedure being performed. The quantity of the chemical, the potential for aerosol generation, and the engineering controls in place (e.g., a fume hood) are critical factors.
PPE Selection Workflow
The following diagram outlines a logical workflow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection logic based on task-specific risks.
Detailed PPE Specifications and Protocols
Eye and Face Protection
Why it's essential: this compound can cause severe, irreversible eye damage.[1][2] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[6]
-
Minimum Requirement: Indirectly vented, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8]
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., transfers, heating, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[9] The goggles provide a seal around the eyes, and the face shield protects the rest of the face.
Skin and Body Protection
Why it's essential: The chemical is toxic upon skin contact and can cause severe chemical burns.[1][2][3] Protective clothing must be resistant to both the chemical itself and potential ignition sources.
-
Gloves:
-
Material: Use nitrile or neoprene gloves. Avoid thin, disposable vinyl (PVC) gloves, which offer poor chemical protection.[10] Always inspect gloves for tears or pinholes before use.[8]
-
Practice: For all but the most minor handling tasks, double-gloving is recommended.[10] This allows for the removal of the contaminated outer glove without exposing the skin. Change gloves frequently (every 30-60 minutes) or immediately upon known contact.[10]
-
-
Lab Coat/Apron:
-
Footwear: Fully enclosed leather or chemical-resistant shoes must be worn. Do not use open-toed shoes or shoes made of woven material that can absorb spills.
| Task Level | Eye/Face Protection | Hand Protection | Body Protection |
| Low Risk (e.g., handling <10mL in a fume hood) | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Flame-Resistant Lab Coat |
| Medium Risk (e.g., >50mL transfers, reactions) | Goggles and Full Face Shield | Nitrile Gloves (Double Pair) | FR Lab Coat & Chemical-Resistant Apron |
| High Risk (e.g., large spill cleanup) | Full-Face Respirator | Heavy-Duty Chemical Gloves (e.g., Neoprene) | Impervious Chemical Suit |
Respiratory Protection
Why it's essential: Vapors of this compound can cause respiratory tract irritation, and inhalation is a primary route of toxic exposure.[2][4]
-
Primary Control: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[1][2][8] This is the most critical engineering control to prevent inhalation exposure.
-
When Respirators are Needed: A respirator is required when engineering controls are insufficient, such as during a large spill, in a poorly ventilated area, or if exposure limits are exceeded.[7][10]
-
Type: Use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[9] For significant releases, a full-face respirator provides both respiratory and eye protection.[7]
-
Fit Testing: All personnel required to wear respirators must be medically cleared and fit-tested annually as per OSHA regulations (29 CFR 1910.134).[1][10]
-
Procedural Guidance: Donning, Doffing, and Disposal
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don the FR lab coat and chemical-resistant apron (if required). Ensure it is fully buttoned/secured.
-
Respiratory Protection: If a respirator is needed, perform a seal check and don the device now.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.
Step-by-Step Doffing Protocol (Contamination Removal)
This process is designed to contain contaminants within the work area (ideally within the fume hood).
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the clean, inner-gloved hand, slide fingers under the cuff of the remaining outer glove and peel it off, also inside out. Dispose of them as hazardous waste.[6][10]
-
Face/Eye Protection: Remove the face shield (if used) by touching the "clean" headband, followed by the goggles. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat and apron. Roll the garment away from the body, keeping the contaminated outer surface contained inward. Dispose of it in the appropriate hazardous waste stream.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique described in step 1.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and materials used to clean up spills (e.g., absorbent pads, paper towels) that have come into contact with this compound must be treated as hazardous waste.[11]
-
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Do not discard contaminated items in regular trash or sewer systems.[7][12]
-
Follow your institution's specific guidelines for hazardous waste disposal.[1]
By adhering to this comprehensive guide, you build a resilient safety culture that protects not only yourself but your entire team. Always consult the most recent Safety Data Sheet for the specific product you are using and defer to your institution's chemical hygiene plan.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. echemi.com [echemi.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pppmag.com [pppmag.com]
- 11. ut.edu [ut.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
